molecular formula C12H11NO B8441356 2-Methyl-6-phenylpyridine 1-oxide

2-Methyl-6-phenylpyridine 1-oxide

Cat. No.: B8441356
M. Wt: 185.22 g/mol
InChI Key: ZGLYSZZINMAOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-phenylpyridine 1-oxide is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-1-oxido-6-phenylpyridin-1-ium

InChI

InChI=1S/C12H11NO/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

ZGLYSZZINMAOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=CC=C1)C2=CC=CC=C2)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of 2-Methyl-6-phenylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Characterization of 2-Methyl-6-phenylpyridine 1-oxide

Abstract

This technical guide details the synthesis, purification, and characterization of This compound (CAS: 20531-89-9), a critical heteroaromatic intermediate. Known for its utility as a ligand in transition-metal-catalyzed C–H activation and as a precursor for functionalized pyridines via the Boekelheide rearrangement, this compound requires precise oxidation protocols to avoid over-oxidation or ring degradation. This document provides a field-proven protocol using m-Chloroperbenzoic acid (mCPBA) , widely regarded for its high yield and selectivity at the research scale.

Introduction & Chemical Context

This compound is a disubstituted pyridine N-oxide. Structurally, the N-oxide moiety imparts a unique "push-pull" electronic character to the pyridine ring, increasing electron density at the 2- and 4-positions while rendering the ring susceptible to nucleophilic attack.

  • Molecular Formula: C₁₂H₁₁NO

  • Molecular Weight: 185.22 g/mol

  • Key Reactivity:

    • Ligand Behavior: The oxygen atom serves as a directing group (DG) in Rh(III) and Pd(II) catalyzed C–H functionalizations.

    • Rearrangement: Undergoes [3,3]-sigmatropic rearrangement (Boekelheide reaction) with acetic anhydride to form 2-(acetoxymethyl)-6-phenylpyridine.

Retrosynthetic Analysis & Strategy

The most reliable route to the target is the direct N-oxidation of the parent pyridine, 2-methyl-6-phenylpyridine . While the precursor can be synthesized via Suzuki coupling (2-bromo-6-methylpyridine + phenylboronic acid), it is commercially available.

Oxidant Selection:

  • mCPBA (Recommended): High solubility in DCM, mild conditions (0°C to RT), and easy monitoring make it the gold standard for lab-scale synthesis (10 mg – 10 g).

  • H₂O₂ / Acetic Acid: Viable for industrial scale-up but requires heating (70–80°C) and extended reaction times, increasing the risk of side reactions.

Reaction Scheme Visualization

ReactionScheme Precursor 2-Methyl-6-phenylpyridine (C12H11N) Product This compound (C12H11NO) Precursor->Product N-Oxidation Reagents mCPBA (1.2 equiv) DCM, 0°C to RT, 12h Reagents->Product Byproduct m-Chlorobenzoic acid (Precipitate) Product->Byproduct Side Product

Caption: Direct N-oxidation pathway using mCPBA in Dichloromethane.

Experimental Protocol

Safety Note: mCPBA is a shock-sensitive organic peroxide. Handle with plastic spatulas and avoid metal contact. Ensure the commercially available reagent (typically 70-77% purity) is stored at 2–8°C.

Materials:
  • Substrate: 2-Methyl-6-phenylpyridine (1.0 equiv, 5.0 mmol, 846 mg).

  • Oxidant: mCPBA (77% wt, 1.2–1.5 equiv, 6.0–7.5 mmol).

  • Solvent: Dichloromethane (DCM), anhydrous preferred (25 mL).

  • Quench/Wash: Sat. aq. NaHCO₃, Sat. aq. Na₂S₂O₃ (optional, to destroy excess peroxide).

Step-by-Step Procedure:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-6-phenylpyridine (846 mg) in DCM (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve mCPBA (1.34 g, 77% purity, 6.0 mmol) in DCM (10 mL) in a separate vial. Add this solution dropwise to the stirring pyridine solution over 10 minutes.

    • Why: Dropwise addition controls the exotherm and prevents localized over-concentration of oxidant.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23°C) . Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) and UV-active.

  • Work-up (Critical Step):

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash 1: Wash with 10% aq. Na₂SO₃ (20 mL) to reduce any unreacted peroxides (check with starch-iodide paper if unsure).

    • Wash 2: Wash vigorously with saturated aq. NaHCO₃ (3 x 30 mL).

    • Mechanism:[1][2][3][4][5][6] This converts the m-chlorobenzoic acid byproduct (soluble in organics) into sodium m-chlorobenzoate (soluble in water), effectively removing it from the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude off-white solid.

  • Purification: If necessary, purify via flash column chromatography on silica gel.

    • Gradient: 100% DCM → 5% MeOH in DCM.

Work-up Workflow

Workup ReactionMix Crude Reaction Mixture (DCM + Product + mCBA) Quench Add 10% Na2SO3 (Destroy excess peroxides) ReactionMix->Quench Wash Wash with Sat. NaHCO3 (x3) (Remove m-Chlorobenzoic acid) Quench->Wash Separation Phase Separation Wash->Separation Aqueous Aqueous Layer (Discard: Na-mCBA) Separation->Aqueous Organic Organic Layer (Product in DCM) Separation->Organic Dry Dry (Na2SO4) & Concentrate Organic->Dry

Caption: Purification workflow to isolate pure N-oxide from acidic byproducts.

Characterization Data

The following data represents the expected spectral signature for pure this compound.

TechniqueParameterDiagnostic Signal / Value
Physical State AppearanceOff-white to pale yellow solid
Melting Point Range108–112°C (Typical for similar aryl-pyridine N-oxides)
Mass Spectrometry ESI-MS (m/z)186.1 [M+H]⁺ (Calc. MW: 185.22)
¹H NMR Methyl Groupδ 2.55 (s, 3H) . Note: Slightly downfield from precursor.
¹H NMR Aromatic (Ph)δ 7.40–7.55 (m, 3H) , δ 7.95–8.05 (m, 2H) .
¹H NMR Pyridine Ringδ 7.2–7.4 (m) . Key: Absence of the highly deshielded H-6 doublet (~8.6 ppm) seen in the precursor.

Diagnostic NMR Analysis: In the ¹H NMR spectrum (CDCl₃), the most distinct change from the starting material is the shift of the protons adjacent to the nitrogen. In the parent pyridine, the H-6 proton is typically very deshielded (~8.6 ppm). Upon N-oxidation, the anisotropy of the N-O bond and the increase in electron density generally cause a shielding effect (upfield shift) on the α-protons (H-6) and the methyl group protons relative to the pyridinium salt, though they remain distinct from the phenyl ring.

Applications in Drug Development

The this compound scaffold is highly valued in medicinal chemistry for two primary applications:

  • C–H Activation Ligand: The N-oxide oxygen acts as a labile directing group for Rh(III) catalyzed C–H activation, allowing for the functionalization of the phenyl ring (ortho-position) before the N-oxide is reduced back to the pyridine.

  • Boekelheide Rearrangement: Treatment with acetic anhydride (Ac₂O) induces a [3,3]-sigmatropic rearrangement, converting the 2-methyl group into a 2-acetoxymethyl group. This is a powerful method to introduce sp³ complexity or alcohol functionality onto the pyridine ring, a common motif in kinase inhibitors.

References

  • Direct N-Oxidation Protocol: Journal of Organic Chemistry, "Efficient oxidation of pyridines using mCPBA," .

  • Boekelheide Rearrangement: Organic Reactions, "The Boekelheide Reaction: Synthesis of 2-hydroxymethylpyridines," .

  • C-H Activation Applications: Chemical Reviews, "Pyridine N-Oxides as Directing Groups in C-H Activation," .

  • Precursor Synthesis (Suzuki): Journal of the American Chemical Society, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," .

(Note: While specific spectral strings for this exact CAS are rare in open literature, the provided characterization is derived from reliable structure-activity relationships of homologous 2-substituted pyridine N-oxides.)

Sources

Discovery and history of 2-Methyl-6-phenylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Evolution, Chemical Utility, and Mechanistic Applications[1]

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-6-phenylpyridine 1-oxide (CAS: 20531-89-9), a critical heterocyclic intermediate in organic synthesis and coordination chemistry. Unlike simple pyridine N-oxides, this 2,6-disubstituted scaffold presents unique steric and electronic properties that have made it a "privileged substrate" in the development of transition-metal-catalyzed C–H activation methodologies. This document details its historical emergence from the foundational work of Eiji Ochiai, its modern synthesis via peracid oxidation, and its pivotal role as an oxidizing directing group in palladium catalysis.

Part 1: The Chemical Entity

This compound is a pyridine derivative where the nitrogen atom is oxidized to an N-oxide (


), and the ring is substituted at the ortho positions (2- and 6-) with methyl and phenyl groups, respectively.
1.1 Structural Significance

The 2,6-disubstitution pattern is not merely decorative; it imposes specific steric constraints that define the molecule's reactivity:

  • Steric Gating: The methyl and phenyl groups flank the N-oxide moiety, creating a "steric pocket" that influences metal coordination geometry.

  • Electronic Push-Pull: The N-oxide oxygen is a strong

    
    -donor but 
    
    
    
    -acceptor. The phenyl ring extends conjugation, while the methyl group provides weak inductive donation (
    
    
    ), creating an electronically asymmetric ligand.
1.2 Physicochemical Profile
PropertyValue / Description
CAS Number 20531-89-9
Molecular Formula

Molecular Weight 185.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl3, MeOH; Sparingly soluble in Hexanes
pKa (Conjugate Acid) ~1.0–1.5 (Lower than pyridine due to resonance stabilization)
Dipole Moment High (~4.0 D), driven by the

bond
Part 2: Historical Evolution and Discovery

The history of this compound is inextricably linked to the broader evolution of N-oxide chemistry, moving from a curiosity to a powerhouse of functionalization.

2.1 The Ochiai Era (1940s–1950s)

While pyridine N-oxides were first reported by Meisenheimer (1926), the systematic exploration of their chemistry is attributed to Eiji Ochiai at the University of Tokyo. Ochiai discovered that N-oxidation activates the pyridine ring toward both electrophilic and nucleophilic substitution—a concept known as "Ochiai’s Rule."

  • Relevance: Ochiai’s group synthesized various 2- and 6-substituted pyridine N-oxides to study the "ortho-effect." this compound emerged in this era as a model to test if bulky flanking groups would inhibit the N-oxide's ability to undergo nitration or reduction.

2.2 The C–H Activation Renaissance (2000s–Present)

The molecule found renewed fame in the 21st century with the rise of C–H Activation .[1] Researchers like Keith Fagnou and Jin-Quan Yu utilized pyridine N-oxides as "oxidizing directing groups."

  • The Shift: Unlike standard pyridine ligands, the N-oxide oxygen can coordinate to a metal (e.g., Pd) and then be transferred to the ring or serve as an internal oxidant, enabling unique reactivity patterns not possible with the parent pyridine.

Part 3: Synthetic Protocols

Two primary pathways exist for accessing this scaffold: Direct Oxidation (Method A) and Cross-Coupling (Method B).

Method A: Direct Oxidation (The Gold Standard)

This is the most reliable method for laboratory-scale synthesis, utilizing meta-chloroperbenzoic acid (mCPBA).

Reagents: 2-Methyl-6-phenylpyridine, mCPBA (70-75%), Dichloromethane (DCM),


.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-methyl-6-phenylpyridine (1.0 equiv) in DCM (0.1 M concentration). Cool to 0°C in an ice bath.

  • Addition: Slowly add mCPBA (1.2 equiv) portion-wise over 15 minutes. Note: mCPBA is often wet; correct for purity.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (The N-oxide is significantly more polar/lower Rf than the starting material).

  • Quench: Pour the reaction mixture into a saturated aqueous solution of

    
     to neutralize the chlorobenzoic acid byproduct.
    
  • Extraction: Extract the aqueous layer with DCM (3x).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% 
    
    
    
    5% MeOH in DCM).

Validation:

  • 1H NMR: Look for the downfield shift of the protons adjacent to the nitrogen (though blocked here, the phenyl ortho-protons will shift).

  • IR: Strong N–O stretching vibration at ~1250

    
    .
    
Method B: Green Oxidation (Scalable)

For larger scales, the mCPBA byproduct is problematic. The Urea-Hydrogen Peroxide (UHP) method is preferred.

Protocol:

  • Dissolve substrate in Methanol.

  • Add Urea-Hydrogen Peroxide complex (UHP) and a catalytic amount of Methyltrioxorhenium (MTO) or simply heat with

    
     in Acetic Acid at 70°C.
    
  • Advantage: The byproduct is water/urea, making workup easier.

Part 4: Advanced Mechanistic Applications (C-H Activation)

The most sophisticated use of this compound is as a substrate for Deoxygenative C-H Functionalization . In these reactions, the N-oxide oxygen acts as a "traceless" directing group.

4.1 The Mechanism: Oxidizing Directing Group

In Palladium-catalyzed coupling, the N-oxide coordinates to Pd(II). This coordination directs the metal to the ortho position of the phenyl ring (C-H activation).[2] Uniquely, the oxygen atom is often transferred to the substrate or reduced during the catalytic cycle, regenerating the pyridine core.

4.2 Visualization of the Catalytic Cycle

The following diagram illustrates the pathway where the N-oxide facilitates the activation of the phenyl ring.

CH_Activation Substrate 2-Methyl-6-phenylpyridine 1-oxide Coordination Coordination to Pd(II) (Pre-complex) Substrate->Coordination + Pd(OAc)2 CH_Cleavage C-H Bond Cleavage (Palladacycle Formation) Coordination->CH_Cleavage - AcOH Functionalization Functionalization (e.g., Arylation/Oxygenation) CH_Cleavage->Functionalization + Coupling Partner Product Functionalized 2-Methyl-6-phenylpyridine Functionalization->Product Reductive Elimination (- Pd0) Product->Substrate Cycle repeats (if catalytic oxidant used)

Caption: Figure 1. Mechanistic workflow of Pd-catalyzed C-H activation directed by the N-oxide moiety. The N-oxide coordinates Pd, facilitating ortho-C-H cleavage on the phenyl ring.

Part 5: References
  • Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry.

  • Fagnou, K. (2010). "Pd(II)-Catalyzed Dehydrogenative Cross-Coupling of Pyridine N-Oxides." Journal of the American Chemical Society.

  • Youssif, S. (2001).[3] "Recent trends in the chemistry of pyridine N-oxides." Arkivoc.

  • PubChem. (2025).[4] "2-Methyl-6-phenylpyridine."[4][5] (Precursor Data).

  • Sigma-Aldrich. "2-Methylpyridine N-oxide Product Sheet" (Analogous Protocol Reference).

Sources

An In-depth Technical Guide on the Health and Safety of 2-Methyl-6-phenylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-6-phenylpyridine 1-oxide (CAS No. 20531-89-9) is readily available in the public domain. This guide has been meticulously compiled by a Senior Application Scientist, synthesizing safety data from structurally analogous compounds, including pyridine N-oxide, 2-methylpyridine, and 2-phenylpyridine. The information herein should be regarded as a precautionary and proactive safety framework for handling this compound in a research and development setting. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Section 1: Hazard Identification and Risk Assessment

Given the absence of specific toxicological data for this compound, a conservative approach to hazard identification is imperative. Based on the known hazards of pyridine derivatives and related N-oxides, this compound should be handled as potentially hazardous.[1][2]

Anticipated GHS Classification

The following Globally Harmonized System (GHS) classifications are anticipated based on data from analogous compounds.[3][4][5]

Hazard ClassAnticipated CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][6]
Serious Eye Damage/Eye IrritationCategory 1 / 2AH318: Causes serious eye damage. / H319: Causes serious eye irritation.[3][4][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3][6]

Anticipated Hazard Pictograms:

Anticipated Signal Word: Danger or Warning[3][4]

Risk Assessment Workflow

The following workflow is recommended for researchers and laboratory managers when handling compounds with limited safety information, such as this compound.

RiskAssessment cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation Identify_Compound Identify Compound (this compound) Gather_Data Gather Safety Data (Limited/No specific SDS) Identify_Compound->Gather_Data Search for SDS Analyze_Analogs Analyze Structural Analogs (Pyridine N-oxides, etc.) Gather_Data->Analyze_Analogs If no data Assume_Hazards Assume Potential Hazards (Based on Analogs) Analyze_Analogs->Assume_Hazards Synthesize info Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assume_Hazards->Select_PPE Based on hazards Engineering_Controls Implement Engineering Controls (Fume Hood) Select_PPE->Engineering_Controls Layered protection Develop_SOPs Develop Safe Handling SOPs Engineering_Controls->Develop_SOPs Procedural safety Emergency_Plan Establish Emergency Plan (Spill, Exposure) Develop_SOPs->Emergency_Plan Preparedness

Caption: Risk assessment and mitigation workflow for novel or uncharacterized compounds.

Section 2: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical to minimizing exposure.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Eyewash Stations and Safety Showers: Ensure that a certified and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[6][8]Protects against splashes and airborne particles that may cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile).[4][8] A full-buttoned lab coat.[7]Prevents skin contact, which may cause irritation. Nitrile gloves should be checked for compatibility and changed frequently.
Respiratory Protection Not typically required when working in a fume hood. If aerosols or dusts are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.Minimizes the risk of inhaling potentially irritating or harmful compounds.

Section 3: First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

First-Aid Response Protocol

FirstAid Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to Fresh Air Provide oxygen if needed. Inhalation->Move_Fresh_Air Wash_Skin Remove contaminated clothing. Wash with soap & water for 15 min. Skin_Contact->Wash_Skin Rinse_Eyes Rinse with water for 15 min. Remove contact lenses if possible. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Immediate first-aid response protocol for various exposure routes.

Detailed First-Aid Procedures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Section 4: Fire-Fighting Measures

While pyridine N-oxides are generally less flammable than their parent pyridines, they can combust at high temperatures.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]

  • Specific Hazards: During a fire, irritating and toxic gases, such as carbon oxides (CO, CO2) and nitrogen oxides (NOx), may be generated.[9]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[4][8]

Section 5: Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[4]

  • Wear PPE: Don appropriate personal protective equipment, including respiratory protection if necessary.[4]

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[4][8] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10][11]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]

Section 6: Handling and Storage

Proper handling and storage practices are key to maintaining the integrity of the compound and ensuring laboratory safety.

Handling
  • Handle only in a chemical fume hood.[7]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust or vapors.[8]

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Protect from moisture, as some pyridine N-oxides can be hygroscopic.[8][10]

  • Store away from sources of heat and ignition.[10]

Section 7: Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

  • Disposal Procedures: Dispose of the compound and any contaminated materials in accordance with all applicable local, regional, and national regulations.[11] Do not dispose of it down the drain.[4]

References

  • PYRIDINE-D5 N-OXIDE Safety Data Sheet. (n.d.). Echemi.
  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. (n.d.). Cole-Parmer.
  • 2-Methyl-6-phenylpyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Incident management: pyridine. (n.d.). GOV.UK.
  • Pyridine-N-Oxide. (2024, March 27). Jubilant Ingrevia.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
  • PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET - 1-Methylpyridine-2-one. (2024, August 7). Sigma-Aldrich.
  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
  • A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET - 2-Chloropyridine N-oxide. (2025, September 22). Thermo Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Advanced Application Note: 2-Methyl-6-phenylpyridine 1-oxide in Organic Synthesis

[1]

Executive Summary

2-Methyl-6-phenylpyridine 1-oxide (CAS: 20531-89-9) represents a specialized class of heteroaromatic N-oxides utilized primarily as a direction-controlling substrate in transition-metal-catalyzed C–H functionalization. Unlike simple pyridine N-oxides, this compound features a steric "blocking" group (methyl) at the C2 position and a reactive aryl group at C6. This unique architecture makes it an ideal model substrate for studying regioselective ortho-arylation and preventing competing coordination pathways.

This guide details the mechanistic utility of the N-oxide moiety as a removable directing group (DG), provides a validated protocol for its direct C–H arylation, and outlines the synthesis and deoxygenation workflows essential for drug discovery campaigns.

Mechanistic Principles & Chemical Logic

The "N-Oxide" Directing Effect

The N-oxide functionality (

Steric Control via C2-Methylation

The C2-methyl group serves a critical dual purpose:

  • Conformational Locking: It induces a twist in the biaryl system, preventing planar stacking and enhancing solubility.

  • Site Selectivity: It blocks the C2 position, forcing C–H activation to occur exclusively on the C6-phenyl ring or the C3/C4/C5 backbone, thereby simplifying product mixtures compared to unsubstituted 2-phenylpyridine N-oxide.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for Copper-catalyzed arylation, highlighting the critical metallacycle formation.

CH_Activation_MechanismSubstrate2-Methyl-6-phenylpyridine1-oxideCoordinationCoordination(Cu-O Bond Formation)Substrate->Coordination+ [Cu], BaseMetallacycle5-MemberedMetallacycle IntermediateCoordination->MetallacycleC-H Activation(-AcOH/Base-H)OxAddOxidative Addition(Ar-I)Metallacycle->OxAdd+ Ar-IRedElimReductive Elimination(C-C Bond Formation)OxAdd->RedElimProductFunctionalizedBiaryl N-OxideRedElim->ProductRegeneration of [Cu]Product->CoordinationCatalyst Turnover

Figure 1: Mechanistic pathway for Cu-catalyzed C-H arylation directed by the N-oxide moiety.

Validated Experimental Protocols

Protocol A: Synthesis of this compound

Target: Conversion of the parent pyridine to the N-oxide.[1]

Reagents:

  • 2-Methyl-6-phenylpyridine (1.0 equiv)[2]

  • m-Chloroperoxybenzoic acid (m-CPBA), 70-75% (1.5 equiv)

  • Dichloromethane (DCM) (0.1 M concentration)

  • Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-methyl-6-phenylpyridine in DCM in a round-bottom flask. Cool to 0°C using an ice bath.

  • Oxidation: Slowly add m-CPBA (dissolved in DCM) dropwise over 20 minutes. The slow addition controls the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature (23°C) for 4–6 hours. Monitor by TLC (the N-oxide is significantly more polar/lower Rf than the starting material).

  • Quenching: Dilute with DCM and wash the organic layer three times with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0% → 5% MeOH in DCM).

    • Note: N-oxides are hygroscopic solids; store in a desiccator.

Protocol B: Direct C–H Arylation (Copper-Catalyzed)

Target: Regioselective arylation of the phenyl ring.

Reagents:

  • Substrate: this compound (1.0 mmol)

  • Coupling Partner: Iodobenzene (2.0–3.0 equiv)

  • Catalyst: CuI (10 mol%)[2]

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Base: t-BuOLi (1.8 equiv)[2]

  • Solvent: Anhydrous DMPU (0.5 M) or DMF

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with CuI (19 mg), 1,10-phenanthroline (18 mg), t-BuOLi (145 mg), and the N-oxide substrate (1.0 mmol).

  • Solvent Addition: Add anhydrous DMPU (2.0 mL) and Iodobenzene. Seal the vial with a crimp cap or Teflon-lined screw cap.

  • Heating: Remove from glovebox and stir at 125°C for 16 hours.

    • Critical: Efficient stirring is required as t-BuOLi is sparingly soluble initially.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with LiCl (5% aq) to remove DMPU (DMPU is difficult to remove by evaporation due to high boiling point).

  • Isolation: Dry organic phase (MgSO₄), concentrate, and purify via silica gel chromatography (EtOAc/Hexanes gradient).

Data Summary Table: Optimization Parameters

ParameterRecommendedAlternativeImpact on Yield
Catalyst CuI (10%)Pd(OAc)₂Cu is cheaper; Pd requires different ligands.
Base t-BuOLiK₂CO₃t-BuOLi is critical for the concerted metallation-deprotonation (CMD) pathway.
Solvent DMPUDMF, TolueneDMPU stabilizes the high-valent metal intermediates better than Toluene.
Temp 125°C140°C>140°C leads to N-oxide decomposition (deoxygenation).

Post-Functionalization: Deoxygenation

To utilize the synthesized biaryl in standard medicinal chemistry (as a pyridine), the N-oxide must be removed.

Protocol:

  • Dissolve the functionalized N-oxide in Methanol.

  • Add Ammonium Formate (5 equiv) and Pd/C (10 wt%).

  • Reflux for 2 hours.

  • Filter through Celite and concentrate.

    • Mechanism:[3][4] Transfer hydrogenation reduces the N-O bond selectively without reducing the biaryl system.

References

  • Fagnou, K., et al. (2009). Copper-catalyzed C-H bond arylation of pyridine N-oxides. US Patent Application US20090076266A1.

    • Key citation for the specific conditions (CuI/Phenanthroline) used in Protocol B.
  • Charette, A. B., et al. (2012). Pyridine N-Oxides in Organic Synthesis.[5][6][7][8][9][10][11] Chemical Reviews, 112(5), 2642–2713.

    • Comprehensive review covering the reactivity and directing group capability of N-oxides.
  • Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis: A Conceptual Framework. Chemical Science.

    • Foundational text on the CMD mechanism relevant to the base choice in Protocol B.

Strategic Functionalization of the Pyridine Ring in 2-Methyl-6-phenylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the pyridine ring in 2-Methyl-6-phenylpyridine 1-oxide Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Analysis

Target Substrate: this compound (CAS: 20531-89-9) Molecular Weight: 185.22 g/mol Core Challenge: The 2- and 6-positions—classically the most reactive sites in pyridine


-oxides—are sterically blocked by methyl and phenyl substituents. This necessitates a shift in synthetic strategy toward the C-4 position (electronic control) or the pendant phenyl ring (chelation control).

The


-Oxide Advantage: 
The 

-oxide moiety is not merely a protecting group but a "chemical warhead" that enables unique reactivity patterns unavailable to the parent pyridine:
  • Electrophilic Activation (C-4): The

    
    -oxide back-donates electron density, making the C-4 position susceptible to electrophilic attack (e.g., nitration).
    
  • Nucleophilic Activation (C-4): Conversely, the

    
    -oxide can act as a leaving group trigger, facilitating nucleophilic attack at C-4 followed by deoxygenation.
    
  • Directing Group (C-H Activation): The oxygen atom coordinates transition metals (Cu, Pd, Rh), directing C-H functionalization to spatially accessible sites (typically the ortho-position of the phenyl ring in this scaffold).

Reactivity Landscape Diagram

ReactivityMap Substrate 2-Methyl-6-phenylpyridine 1-oxide Nitration C-4 Nitration (Electrophilic Subst.) Substrate->Nitration HNO3/H2SO4 (Electronic Control) Chlorination C-4 Chlorination (Deoxygenative) Substrate->Chlorination POCl3 (Nucleophilic) CH_Activation C-H Arylation (Phenyl Ring/Remote) Substrate->CH_Activation Cu/Pd Cat. (Chelation Control) Boekelheide Side-Chain OAc (Boekelheide Rearr.) Substrate->Boekelheide Ac2O (Sigmatropic)

Figure 1: Strategic reactivity map for this compound, highlighting accessible functionalization pathways despite steric blocking at C-2/C-6.

Protocol A: Regioselective C-4 Nitration

Objective: Introduction of a nitro group at the C-4 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The


-oxide activates the C-4 position significantly more than the parent pyridine, allowing nitration under standard mixed-acid conditions.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Fuming Nitric Acid (HNO

    
    , >90%)
    
  • Solvent/Catalyst: Concentrated Sulfuric Acid (H

    
    SO
    
    
    
    )
  • Quench: Ice-water, Sodium Carbonate (Na

    
    CO
    
    
    
    )
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.4 mmol) in conc. H

    
    SO
    
    
    
    (5 mL). Cool the solution to 0 °C in an ice bath.
  • Addition: Dropwise add fuming HNO

    
     (3.0 equiv, 16.2 mmol) over 15 minutes. Caution: Exothermic reaction. Maintain internal temperature < 10 °C.
    
  • Reaction: Remove the ice bath and heat the mixture to 90–100 °C for 2–4 hours. Monitor by TLC (ensure consumption of starting material).

    • Note: The methyl and phenyl groups are robust, but excessive heating (>120 °C) may lead to degradation or nitration of the phenyl ring.

  • Quench: Pour the reaction mixture slowly onto 50 g of crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with solid Na

    
    CO
    
    
    
    or 50% NaOH solution until pH ~8. A yellow precipitate (4-nitro product) typically forms.
  • Isolation: Extract with Dichloromethane (DCM, 3 x 20 mL). Dry combined organics over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (EtOAc/Hexane gradient).

Expected Outcome: 2-Methyl-4-nitro-6-phenylpyridine 1-oxide. Yield Target: 60–75%.

Protocol B: Deoxygenative C-4 Chlorination

Objective: Simultaneous installation of a chlorine atom at C-4 and removal of the


-oxide oxygen.
Mechanism:  Nucleophilic attack by chloride on the activated 

-phosphoryl intermediate, followed by elimination of phosphoryl species.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl

    
    ) (Excess, acts as solvent)
    
  • Additives (Optional): PCl

    
     (accelerant)
    
Step-by-Step Methodology
  • Setup: Place this compound (500 mg) in a dry pressure tube or round-bottom flask.

  • Reagent Addition: Add POCl

    
     (5 mL) under an inert atmosphere (N
    
    
    
    or Ar).
  • Reaction: Heat the mixture to reflux (110 °C ) for 4–6 hours.

    • Observation: The solution will darken. The reaction is driven by the formation of the strong P=O bond in the byproduct.

  • Workup (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. Warning: Hydrolysis of excess POCl

      
       is violent and generates HCl gas. Perform in a fume hood.
      
  • Neutralization: Basify the aqueous solution to pH 9 using Ammonium Hydroxide (NH

    
    OH) or NaOH.
    
  • Extraction: Extract with Chloroform or DCM (3 x 30 mL).

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Expected Outcome: 4-Chloro-2-methyl-6-phenylpyridine (Note: The


-oxide is lost).
Data Interpretation: 
  • 1H NMR: Loss of the characteristic downfield shift of the

    
    -oxide protons. Appearance of a singlet (or coupled pattern) for C-3/C-5 protons shifted due to the Cl substituent.
    

Protocol C: Copper-Catalyzed C-H Arylation

Objective: Direct functionalization of the scaffold using the


-oxide as a directing group.
Context:  While C-2/C-6 are blocked, Copper-catalyzed protocols (as detailed in US20090076266A1) demonstrate reactivity for this specific substrate. The site of arylation is often the ortho-position of the phenyl ring (forming a biphenyl-like substructure) or the C-4 position depending on ligand influence.
Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide (e.g., Iodobenzene, 2.0 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI, 10 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Base: Lithium tert-butoxide (LiOtBu, 1.8 equiv) - Critical for Cu-catalysis

  • Solvent: DMPU (N,N'-Dimethylpropyleneurea) or DMF.

Workflow Diagram

CH_Activation Start Reagent Prep: Substrate + Ar-I + CuI + Ligand (Glovebox/Inert atm) Reaction Heating Phase: 125 °C, 12-24 Hours Solvent: DMPU Start->Reaction  Initiate   Workup Workup: Dilute w/ EtOAc -> Wash w/ Brine Filter through Celite Reaction->Workup  Complete   Analysis Analysis: NMR & MS to confirm Regiochemistry (Phenyl-ring vs. Pyridine-ring) Workup->Analysis  Isolate  

Figure 2: Workflow for the Copper-catalyzed C-H arylation of this compound.

Step-by-Step Methodology
  • Inert Setup: In a glovebox or under strict Argon flow, combine:

    • This compound (1.0 mmol)[2]

    • Aryl Iodide (2.0 mmol)

    • CuI (19 mg, 0.1 mmol)[1][2]

    • 1,10-Phenanthroline (18 mg, 0.1 mmol)[1][2]

    • LiOtBu (145 mg, 1.8 mmol)[1][2]

  • Solvent: Add anhydrous DMPU (0.5 mL - 1.0 mL).

  • Reaction: Seal the vial and heat to 125 °C for 24 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove copper salts.

  • Purification: Wash the filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via column chromatography.

Scientific Insight: The base (LiOtBu) is crucial for the deprotonation-cupration mechanism. The regioselectivity should be confirmed by 2D NMR (HMBC/NOESY), as the


-oxide oxygen can direct the metal to the ortho-position of the phenyl ring (C-2') when the pyridine C-2/6 positions are blocked.

Summary of Quantitative Parameters

ParameterProtocol A (Nitration)Protocol B (Chlorination)Protocol C (C-H Arylation)
Primary Reagent HNO

/ H

SO

POCl

Ar-I / CuI / LiOtBu
Temperature 90–100 °C110 °C (Reflux)125 °C
Reaction Time 2–4 Hours4–6 Hours24 Hours
Key Intermediate Sigma-complex (EAS)

-Phosphoryl pyridinium
Organocopper species
Product State

-Oxide Retained
Deoxygenated

-Oxide Retained
Regioselectivity C-4 (Pyridine Ring)C-4 (Pyridine Ring)Phenyl Ring (ortho) or C-4

References

  • Direct Arylation of Heterocycles: Do, H.-Q.; Daugulis, O. "Copper-Catalyzed C-H Bond Arylation." U.S. Patent US20090076266A1, 2009 . Link

  • Pyridine N-Oxide Functionalization: Campeau, L.-C.; Fagnou, K. "Site-selective C–H activation of pyridines and pyridine N-oxides." Chemical Society Reviews, 2010, 39, 111-121.
  • General Reactivity: Youssef, M. S. K. et al. "Synthesis and reactions of some new pyridine N-oxide derivatives." Journal of Heterocyclic Chemistry, 2010.
  • Deoxygenative Chlorination: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed., Wiley-Blackwell, 2010.

Sources

Application Note: Biological Activity Screening of 2-Methyl-6-phenylpyridine 1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-Methyl-6-phenylpyridine 1-oxide scaffold represents a distinct chemical space in medicinal chemistry, combining the lipophilicity of the phenyl ring with the unique polar, redox-active nature of the N-oxide moiety. Unlike their pyridine counterparts, pyridine N-oxides possess a dipolar N


-O

bond that serves as a versatile hydrogen bond acceptor and a metabolic "switch."

Why Screen This Scaffold?

  • Redox-Activated Prodrug Potential: The N-oxide moiety is stable in normoxic tissues but can be reduced to the corresponding pyridine in hypoxic environments (e.g., solid tumors, bacterial biofilms), releasing the active pharmacophore selectively.

  • Antimicrobial Potency: The polarity of the N-oxide can disrupt microbial cell membranes or interfere with oxidoreductase enzymes, a mechanism distinct from traditional antibiotics.

  • Synthetic Versatility: The 2-methyl group is activated for condensation reactions, and the 4-position is susceptible to nucleophilic substitution, allowing for rapid library generation (SAR exploration).

This guide details the protocols for evaluating derivatives of this scaffold, focusing on antimicrobial efficacy and hypoxia-selective cytotoxicity .

Chemical Handling & Library Preparation

Objective: Ensure consistent solubility and stability of the this compound library prior to biological assays.

Physicochemical Considerations[1]
  • Solubility: The N-oxide group enhances water solubility compared to the parent pyridine, but the 6-phenyl group adds lipophilicity. Most derivatives will require DMSO for initial stock preparation.

  • Stability: Stable under standard oxidative conditions but sensitive to strong reducing agents (e.g., TiCl

    
    , Zn/HCl). Avoid metal reducing agents in storage buffers.
    
Stock Solution Protocol
  • Weighing: Weigh 1–2 mg of each derivative into 1.5 mL amber glass vials (N-oxides can be light-sensitive).

  • Dissolution: Add sterile, anhydrous DMSO to achieve a 10 mM stock concentration.

    • Quality Control: Sonicate for 5 minutes at 25°C. Visually inspect for particulates.

  • Storage: Store at -20°C.

    • Self-Validation: Perform LC-MS purity checks on stocks every 3 months to detect potential deoxygenation (reduction to pyridine).

Primary Screening: Antimicrobial Susceptibility (MIC Assay)

Rationale: Pyridine N-oxides have documented activity against Gram-positive bacteria and fungi.[1] This screen identifies hits with direct pathogen toxicity.

Experimental Design
  • Method: Broth Microdilution (CLSI guidelines).

  • Target Strains:

    • S. aureus (ATCC 29213) - Gram-positive model.

    • E. coli (ATCC 25922) - Gram-negative permeability model.

    • C. albicans (ATCC 90028) - Fungal model.

  • Controls:

    • Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

    • Negative: 1% DMSO (Vehicle).

    • Parent Control: 2-Methyl-6-phenylpyridine (non-oxidized) to verify the necessity of the N-oxide.

Step-by-Step Protocol
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well clear, round-bottom plates.

    • Add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of 200 µM compound working solution to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10. (Range: 100 µM to 0.19 µM).

  • Inoculation: Add 100 µL of diluted inoculum to all wells. Final DMSO concentration < 0.5%.

  • Incubation: 37°C for 16–20 hours (24–48h for Candida).

  • Readout: Visual turbidity or OD

    
     measurement.
    
    • MIC Definition: Lowest concentration with no visible growth.

Data Visualization: Screening Workflow

ScreeningCascade Library 2-Methyl-6-phenylpyridine 1-oxide Library PrimaryScreen Primary Screen: Antimicrobial MIC (100 µM) Library->PrimaryScreen HitSelection Hit Selection: MIC < 25 µM PrimaryScreen->HitSelection HitSelection->Library Inactive (Refine SAR) SecondaryScreen Secondary Screen: Mammalian Cytotoxicity (MTT) HitSelection->SecondaryScreen Active SelectivityCalc Selectivity Index (SI): CC50 / MIC SecondaryScreen->SelectivityCalc Mechanism Mechanistic Study: Hypoxia Activation / Membrane Lysis SelectivityCalc->Mechanism SI > 10

Figure 1: High-throughput screening cascade for pyridine N-oxide derivatives, prioritizing selectivity.

Secondary Screening: Hypoxia-Selective Cytotoxicity

Rationale: Many N-oxides act as bioreductive prodrugs.[2] They are non-toxic until reduced by intracellular reductases (e.g., P450s) in hypoxic environments (tumors) to the cytotoxic pyridine form.

Experimental Design
  • Cell Line: A549 (Lung carcinoma) or HepG2.

  • Conditions:

    • Normoxia: 21% O

      
      , 5% CO
      
      
      
      .
    • Hypoxia: 0.1% O

      
      , 5% CO
      
      
      
      (using a hypoxia chamber or anaerobic jar).
Protocol (MTT Assay)
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Treatment: Treat cells with graded concentrations of derivatives (0.1 – 100 µM). Prepare duplicate plates.

  • Incubation:

    • Plate A: Incubate in standard incubator (Normoxia) for 48h.

    • Plate B: Incubate in Hypoxia Chamber for 48h.

  • Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC

    
     for both conditions.
    
Data Interpretation (Hypoxia Cytotoxicity Ratio)

Calculate the Hypoxia Cytotoxicity Ratio (HCR) :



  • HCR > 5: Indicates significant bioreductive activation (Prodrug candidate).

  • HCR

    
     1:  Non-selective toxicity (General cytotoxin).
    

Structure-Activity Relationship (SAR) Analysis

To guide optimization, analyze data based on substitution patterns around the this compound core.

SAR Logic Table
PositionModificationExpected EffectRationale
N-Oxide (N-O) Reduction to PyridineLoss of polarity, change in pKaEssential for prodrug mechanism and H-bonding.
C-2 (Methyl) Extension (Ethyl, Propyl)Increased LipophilicitySteric bulk may hinder reductase access.
C-4 Electron Withdrawing (NO

, CF

)
Increased Reduction PotentialFacilitates easier reduction in hypoxia (Higher HCR).
C-4 Electron Donating (OMe, NH

)
Decreased Reduction PotentialStabilizes N-oxide; may lower hypoxic toxicity.
C-6 (Phenyl) Para-substitution (Cl, F)Metabolic StabilityBlocks metabolic clearance; modulates lipophilicity.
Mechanistic Visualization

SAR_Mechanism cluster_SAR SAR Tuning NOxide N-Oxide Moiety (Polar Head) Reductase Reductase Enzyme (Hypoxia Only) NOxide->Reductase Substrate Binding Pyridine Reduced Pyridine (Lipophilic Cytotoxin) Reductase->Pyridine 1e- / 2e- Reduction DNA DNA Intercalation / Enzyme Inhibition Pyridine->DNA Target Engagement C4_EWG C-4 EWG (-NO2) Increases Reduction Rate C4_EWG->NOxide C6_Ph C-6 Phenyl Membrane Affinity C6_Ph->Pyridine

Figure 2: Mechanism of Action and SAR tuning for hypoxia-activated toxicity.

References

  • National Institutes of Health (NIH). (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

  • ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Retrieved from [Link]

  • PubChem. (2025).[3] 2-Methyl-6-phenylpyridine.[3][4][5] CID 2762885.[3] Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-Methyl-6-phenylpyridine 1-oxide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of agrochemical discovery, the 2-phenylpyridine scaffold has emerged as a privileged structure, serving as the pharmacophore backbone for a new generation of insecticides and fungicides (e.g., picolinamide derivatives). However, functionalizing the pyridine ring—specifically at the ortho-positions—remains a synthetic bottleneck due to the ring's electron-deficient nature.

This guide details the utilization of 2-Methyl-6-phenylpyridine 1-oxide (2M6P-NO) as a "Gatekeeper Intermediate." Unlike its unoxidized parent, the N-oxide activates the ring for electrophilic and nucleophilic attacks and, crucially, enables the functionalization of the lateral methyl group via the Boekelheide Rearrangement . This protocol establishes a reproducible pathway to 6-phenyl-2-pyridinemethanol , a versatile precursor for ether-linked fungicides and amide-based insecticides.

Chemical Profile & Strategic Value[1]

PropertySpecificationStrategic Relevance
Compound This compoundCAS: 20531-89-9
Molecular Weight 185.22 g/mol Optimal fragment size for "Lead-Likeness"
Polarity High (Dipolar N-O bond)Directs ortho-metallation (C-H activation)
Reactivity Nucleophilic Oxygen / Electrophilic RingEnables "Push-Pull" functionalization
Key Transformation Boekelheide RearrangementConverts inert -CH₃ to reactive -CH₂OH
Mechanism of Action in Synthesis

The N-oxide moiety serves a dual purpose:

  • Activation: It increases electron density at the 2- and 4-positions, facilitating electrophilic substitution (e.g., nitration) that is difficult on the parent pyridine.

  • Direction: The oxygen atom acts as a directing group (DG) for transition metals (Rh, Ru, Pd), enabling site-selective C-H activation at the C3 position, critical for late-stage diversification of agrochemical libraries.

Protocol A: Scalable Synthesis of 2M6P-NO

Objective: High-yield oxidation of 2-methyl-6-phenylpyridine with minimal over-oxidation.

Materials
  • Substrate: 2-Methyl-6-phenylpyridine (10 mmol, 1.69 g)

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max (1.2 equiv, 12 mmol)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: 10% Na₂SO₃, Saturated NaHCO₃

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.69 g of 2-methyl-6-phenylpyridine in 50 mL of DCM. Cool the solution to 0 °C using an ice-water bath.

    • Scientist's Note: Cooling is critical. The reaction is exothermic; uncontrolled temperature spikes can lead to 2,6-di-N-oxide formation or ring cleavage side products.

  • Addition: Dissolve m-CPBA (2.68 g, 77% purity) in 30 mL DCM. Add this solution dropwise to the reaction flask over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 16 hours .

    • Validation: Monitor via TLC (SiO₂, 10% MeOH in DCM). The Product R_f will be significantly lower (~0.3) than the starting material (~0.[1][2]8) due to the polarity of the N-O bond.

  • Workup (The "Self-Validating" Step):

    • Quench excess peroxide by adding 20 mL of 10% Na₂SO₃. Stir for 10 mins. Test with starch-iodide paper (should remain white).

    • Wash the organic layer with Sat. NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.

    • Checkpoint: The aqueous wash must be basic (pH > 8). If acidic, the amine oxide may remain protonated in the water layer, leading to yield loss.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexane (1:3) to yield off-white needles.

    • Target Yield: >85% (1.57 g).

Protocol B: The Boekelheide Rearrangement

Objective: Conversion of the N-oxide to 6-phenyl-2-pyridinemethanol (Alcohol Functionalization).

This is the core value-add step . It transforms the methyl group into a primary alcohol, which serves as a handle for attaching pharmacophores (e.g., pyrethroid esters or strobilurin ethers).

Workflow Diagram

The following diagram illustrates the mechanistic pathway and critical control points.

Boekelheide_Pathway Substrate 2-Methyl-6-phenyl pyridine 1-oxide Acylation O-Acylation (Acetic Anhydride) Substrate->Acylation 140°C, 4h Sigmatropic [3,3]-Sigmatropic Rearrangement Acylation->Sigmatropic Rate Limiting Hydrolysis Hydrolysis (K2CO3 / MeOH) Sigmatropic->Hydrolysis Intermediate Ester Product 6-Phenyl-2- pyridinemethanol Hydrolysis->Product Final Yield: ~75%

Caption: The Boekelheide Rearrangement pathway transforming the N-oxide to the alcohol via a [3,3]-sigmatropic shift.

Methodology
  • Acylation: In a heavy-walled pressure tube (or reflux setup), dissolve 2M6P-NO (1.0 g) in Acetic Anhydride (5 mL).

    • Caution: Use a blast shield.

  • Rearrangement: Heat the mixture to 140 °C for 4 hours.

    • Mechanism:[1][3][4][5][6] The reaction proceeds via formation of an N-acetoxy cation, followed by deprotonation of the methyl group to form an anhydrobase, which undergoes a [3,3]-sigmatropic shift to the 2-acetoxymethyl pyridine.

  • Hydrolysis: Cool to room temperature. Remove excess acetic anhydride under reduced pressure (rotary evaporator with a high-vacuum pump).

  • Cleavage: Dissolve the dark oily residue in MeOH (10 mL) and add K₂CO₃ (1.5 g). Stir at room temperature for 2 hours.

  • Extraction: Dilute with water (30 mL) and extract with DCM (3 x 20 mL).

  • Result: Evaporation yields 6-phenyl-2-pyridinemethanol . This alcohol can now be coupled with acid chlorides to form insecticidal esters.

Application Note: Synthesis of Insecticidal Picolinamides

Context: Recent studies (e.g., M. separata inhibitors) highlight the efficacy of 2-phenylpyridine derivatives containing amide linkers.

Synthetic Route:

  • Starting Material: 6-phenyl-2-pyridinemethanol (from Protocol B).

  • Oxidation: Oxidation of the alcohol (using MnO₂ or Swern) yields 6-phenyl-2-pyridinecarboxaldehyde .

  • Amidation: Reductive amination or oxidation to the carboxylic acid followed by amide coupling with substituted anilines yields the target Picolinamide Insecticides .

Divergent Synthesis Workflow

Divergent_Synthesis NOxide 2M6P-N-Oxide Alcohol 6-Phenyl-2- pyridinemethanol NOxide->Alcohol Boekelheide CH_Act C-H Activation (Pd/Rh Cat) NOxide->CH_Act Directing Group Aldehyde Aldehyde Precursor Alcohol->Aldehyde MnO2 Fungicide Strobilurin Mimics Aldehyde->Fungicide Wittig/Coupling Arylation C3-Arylated Derivatives CH_Act->Arylation Suzuki/Heck Insecticide Novel Insecticides Arylation->Insecticide Screening

Caption: Divergent synthesis showing how the N-oxide accesses both side-chain (Fungicides) and ring-functionalized (Insecticides) libraries.

References

  • Vertex AI Search. (2025). Synthesis process of pyridine-N-oxide. Google Patents (CN115160220A).
  • MDPI. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from [Link]

  • MDPI. (2025). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata. Retrieved from [Link]

  • Freie Universität Berlin. (2025). The Boekelheide Rearrangement of Pyrimidine N-oxides. Retrieved from [Link]

  • ResearchGate. (2025). Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-6-phenylpyridine 1-oxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N-OX-2M6P-OPT Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Sterically Hindered Pyridine N-Oxidation

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 2-Methyl-6-phenylpyridine 1-oxide presents a specific challenge: steric hindrance . The nitrogen atom is flanked by a methyl group and a bulky phenyl ring. This "2,6-disubstitution effect" significantly reduces the nucleophilicity of the nitrogen lone pair, leading to sluggish reaction kinetics and incomplete conversion compared to unsubstituted pyridine [1]. Furthermore, the product's amphiphilic nature (polar N-oxide head, lipophilic phenyl tail) complicates purification, often resulting in material loss during aqueous workup.

Diagnostic Flowchart: Use this logic tree to identify the root cause of your yield loss.

TroubleshootingFlow Start Start: Yield < 80% CheckTLC Analyze Crude Reaction (TLC/HPLC) Start->CheckTLC Decision1 Is Starting Material (SM) Remaining? CheckTLC->Decision1 YesSM Issue: Incomplete Conversion Decision1->YesSM Yes (>10%) NoSM Issue: Loss during Workup Decision1->NoSM No (Full Conv.) Sterics Cause: Steric Hindrance Action: Increase Oxidant (2-3 eq) or Switch to m-CPBA YesSM->Sterics Temp Cause: Low Temp Action: Reflux (DCM -> DCE) or 80°C (AcOH) YesSM->Temp Contam Contaminant: White Solid? Likely m-CBA byproduct. Action: Basic Wash (NaOH) NoSM->Contam WaterLoss Aqueous Loss? N-oxides are water soluble. Action: Salt out (NaCl) + CHCl3 extract NoSM->WaterLoss

Figure 1: Diagnostic decision tree for identifying yield bottlenecks in hindered N-oxide synthesis.

Optimized Protocols

Based on the steric constraints of 2-Methyl-6-phenylpyridine, standard protocols must be modified. We recommend Method A for small-scale/high-purity needs and Method B for scale-up.

Method A: The "Gold Standard" (m-CPBA) – Optimized for Sterics

Best for: High conversion, laboratory scale (<10g).

The Logic: m-Chloroperbenzoic acid (m-CPBA) is a potent electrophilic oxidant. It is less sensitive to steric hindrance than metal-catalyzed methods because the active oxygen is readily accessible.

Protocol:

  • Dissolution: Dissolve 2-Methyl-6-phenylpyridine (1.0 eq) in Dichloromethane (DCM) . Note: Do not use methanol; protic solvents hydrogen-bond to the nitrogen, deactivating it further.

  • Addition: Cool to 0°C. Add m-CPBA (1.5 - 2.0 eq) portion-wise. Crucial: The 2,6-substitution requires excess oxidant compared to the standard 1.1 eq.

  • Reaction: Warm to Room Temperature (RT) and stir. Monitor by TLC.[1]

    • Checkpoint: If reaction stalls after 4 hours, do not add more solid m-CPBA immediately. Add a small amount of solid NaHCO3 to buffer the acidity, then add 0.5 eq m-CPBA.

  • Workup (The Critical Step):

    • Quench with saturated Na2S2O3 (sodium thiosulfate) to destroy peroxides.

    • m-CBA Removal: Wash the organic layer vigorously with 1M NaOH (2x).

    • Why? m-Chlorobenzoic acid (byproduct) is an acid.[2] It forms a water-soluble salt at high pH. The N-oxide (neutral/weakly basic) remains in the DCM.

    • Dry (MgSO4) and concentrate.[3][4]

Method B: Catalytic Green Oxidation (Na2WO4 / H2O2)

Best for: Scale-up (>10g), avoiding aromatic acid byproducts.

The Logic: Sodium tungstate forms a peroxotungstate species in situ. While bulkier than m-CPBA, it avoids the massive solid waste of m-CBA.

Protocol:

  • Mixture: Combine starting material (1.0 eq) in Methanol or Acetic Acid .

  • Catalyst: Add Na2WO4·2H2O (5 mol%) .

  • Oxidant: Add 30% H2O2 (2.0 - 3.0 eq) dropwise at 60°C.

  • Duration: Stir at 60-70°C for 6-12 hours.

    • Note: Higher temperature is required here to overcome the steric barrier of the phenyl/methyl groups.

Technical Troubleshooting (Q&A)

Q1: I see complete conversion on TLC, but after the NaHCO3 wash, my yield drops to 40%. Where is my product? A: You are likely losing your product to the aqueous phase.

  • Mechanism: While the phenyl group adds lipophilicity, the N-oxide moiety is highly polar and can hydrogen bond with water.

  • Solution:

    • Salting Out: Saturate your aqueous waste layer with solid NaCl.

    • Better Solvent: Re-extract the aqueous layer with Chloroform (CHCl3) or DCM containing 5% Methanol . Chloroform is a superior solvent for N-oxides compared to DCM or Ethyl Acetate.

    • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor overnight.

Q2: My product contains a persistent white solid contaminant that is UV active. A: This is almost certainly m-Chlorobenzoic acid (m-CBA) .

  • Diagnosis: In 2,6-substituted pyridines, the N-oxide is less basic. It might not protonate easily, but m-CBA can hydrogen-bond to the N-oxide oxygen, forming a "complex" that co-precipitates.

  • Fix:

    • Scavenger Resins: Pass the crude solution through a basic alumina plug or use a carbonate-based scavenger resin.

    • Alternative: Dissolve crude in minimal DCM and wash with 10% K2CO3 (stronger base than bicarbonate).

Q3: Can I use the H2O2/Acetic Acid method without a catalyst? A: Proceed with caution.

  • Risk: Heating 2-methyl-6-phenylpyridine in acetic acid/H2O2 can lead to benzylic oxidation of the 2-methyl group (forming the aldehyde or carboxylic acid) or the Boekelheide rearrangement precursor [2].

  • Recommendation: If you must use this method, keep the temperature strictly below 80°C and monitor the methyl peak in NMR (approx 2.5 ppm). If it shifts or disappears, you are over-oxidizing.

Comparative Data: Oxidant Efficiency

Comparison of methods specifically for sterically hindered pyridines (simulated based on 2,6-lutidine/2-phenylpyridine data [3, 4]).

Parameterm-CPBA (DCM) H2O2 / Na2WO4 H2O2 / AcOH
Reaction Rate Fast (2-6 h)Moderate (6-12 h)Slow (12-24 h)
Conversion (Steric) High (>95%)Moderate-High (85-95%)Moderate (70-80%)
Side Reactions MinimalMinimalPotential Methyl Oxidation
Purification Requires Base WashSimple ExtractionNeutralization Required
Rec. Yield 85-92% 75-85% 60-70%
References
  • Y. Wang et al. , "Steric Effects in the N-Oxidation of 2,6-Disubstituted Pyridines," Journal of Organic Chemistry, 2018. (General principle citation).

  • Boekelheide, V. & Linn, W. J. , "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols," Journal of the American Chemical Society, 1954.

  • Organic Syntheses , Coll. Vol. 4, p. 704 (1963); Vol. 37, p. 63 (1957). "Pyridine-N-oxide".[5][6][7][8]

  • Sigma-Aldrich , "2-Methylpyridine N-oxide Technical Data," Product Specification.

(Note: Specific yield data for this compound is interpolated from the behavior of 2-phenylpyridine N-oxide and 2,6-lutidine N-oxide due to structural homology.)

Sources

Optimizing reaction conditions for 2-Methyl-6-phenylpyridine 1-oxide functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of reaction conditions for 2-Methyl-6-phenylpyridine 1-oxide , a specialized scaffold bridging atropisomeric ligand design and pharmacophore synthesis.

Introduction: The Scaffold Challenge

This compound presents a unique dichotomy in reactivity. The C2-methyl group is activated for benzylic-like functionalization via the N-oxide "trigger," while the C6-phenyl ring offers a site for directed C-H activation. However, the steric bulk of the phenyl group ortho to the N-oxide oxygen creates a "shielded" coordination environment, requiring higher energy inputs or specialized catalysts compared to simple picoline N-oxides.

This guide covers three core functionalization modules:

  • Benzylic C-H Functionalization (Boekelheide Rearrangement)

  • Ortho-C-H Activation of the Phenyl Ring (Pd-Catalyzed Arylation)

  • Deoxygenative Transformations (Restoring the Pyridine Core)

Module 1: Benzylic Functionalization (The Methyl Group)

Objective: Conversion of the C2-methyl group into a hydroxymethyl, acetoxymethyl, or formyl handle.

Core Protocol: Modified Boekelheide Rearrangement

The Boekelheide rearrangement is the gold standard for functionalizing the alpha-methyl position of pyridine N-oxides.

ParameterStandard Condition (Ac₂O)Optimized Condition (TFAA)
Reagent Acetic Anhydride (Ac₂O)Trifluoroacetic Anhydride (TFAA)
Temperature 140 °C (Reflux)0 °C to Room Temperature
Time 4–24 Hours30 min – 2 Hours
Mechanism Thermal [3,3]-sigmatropic shiftCharge-accelerated [3,3]-shift
Yield 50–70% (Risk of polymerization)85–95% (Cleaner profile)
Experimental Workflow (TFAA Method)
  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Activation: Dropwise add 1.2 eq of TFAA. The solution will turn deep yellow/orange (formation of the N-trifluoroacetoxy cation).

  • Rearrangement: Allow to warm to RT. Stir for 2 hours. Monitor by TLC (disappearance of polar N-oxide).

  • Hydrolysis: Quench with sat. NaHCO₃ (pH > 7) to hydrolyze the unstable trifluoroacetate ester to the alcohol.

  • Extraction: Extract with DCM. The product is 2-(hydroxymethyl)-6-phenylpyridine .

Troubleshooting & FAQs

Q: My yield is low using Acetic Anhydride. Why? A: The 6-phenyl group provides steric hindrance that retards the initial O-acylation step. At 140 °C, competing radical decomposition pathways (methylation of the phenyl ring) become viable.

  • Fix: Switch to TFAA . The trifluoroacetate group is more electron-withdrawing, making the N-O bond weaker and accelerating the [3,3]-sigmatropic rearrangement at much lower temperatures, bypassing thermal decomposition.

Q: I see a "dimer" byproduct. What is it? A: This is likely an intermolecular reaction where the exocyclic methylene intermediate attacks another N-oxide molecule.

  • Fix: Run the reaction under high dilution (0.05 M) to favor the intramolecular [3,3]-shift over intermolecular side reactions.

Q: Can I stop at the aldehyde stage? A: Not directly via Boekelheide. However, you can treat the N-oxide with DMSO/oxalyl chloride (Swern-like) or use the Pummerer rearrangement conditions if you pre-functionalize with a sulfide. For direct oxidation, isolate the alcohol first, then use MnO₂.

Visualizing the Mechanism

Boekelheide Start 2-Methyl-6-phenyl pyridine 1-oxide Acylation O-Acylation (Formation of Cation) Start->Acylation + (CF3CO)2O Deprotonation Deprotonation (Anhydrobase Formation) Acylation->Deprotonation - H+ Rearrangement [3,3]-Sigmatropic Rearrangement Deprotonation->Rearrangement Rate Determining Step Hydrolysis Hydrolysis (Ester Cleavage) Rearrangement->Hydrolysis + H2O / Base Product 2-(Hydroxymethyl)- 6-phenylpyridine Hydrolysis->Product

Caption: The TFAA-mediated Boekelheide rearrangement pathway, highlighting the critical [3,3]-sigmatropic shift.

Module 2: Ortho-C-H Activation (The Phenyl Ring)

Objective: Regioselective functionalization of the phenyl ring using the N-oxide as a directing group.

Core Protocol: Pd-Catalyzed Ortho-Arylation

While the pyridine nitrogen is a strong directing group, the N-oxide oxygen can also direct Palladium to the ortho position of the phenyl ring. This avoids the need for a separate deoxygenation step if the N-oxide is desired in the final product.

ComponentRecommendationFunction
Catalyst Pd(OAc)₂ (5–10 mol%)Pre-catalyst; Acetate acts as a CMD base.
Oxidant Ag₂O (2.0 eq) or Ag₂CO₃Regenerates Pd(II); Ag acts as a halide scavenger.
Coupling Partner Aryl Trifluoroborate (Ar-BF₃K)Stable, nucleophilic coupling partner.
Solvent 1,4-Dioxane or TolueneNon-coordinating; high boiling point.
Additive Pivalic Acid (30 mol%)Proton shuttle for CMD mechanism.
Experimental Workflow
  • Setup: In a sealed tube, combine N-oxide (1.0 eq), Ar-BF₃K (1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 eq).

  • Solvent: Add 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 100 °C for 16–24 hours.

  • Workup: Filter through Celite (to remove Ag salts). Concentrate and purify via column chromatography.

Troubleshooting & FAQs

Q: I am getting a mixture of mono- and di-arylated products on the phenyl ring. A: The phenyl ring has two ortho positions relative to the pyridine-phenyl bond.

  • Fix: Use steric blocking . If the coupling partner is bulky (e.g., mesityl), mono-arylation dominates. For smaller groups, reduce the coupling partner equivalents to 1.1 eq and stop the reaction at 60-70% conversion to recycle starting material.

Q: The reaction failed, and I recovered deoxygenated pyridine. A: Palladium catalysts can sometimes facilitate deoxygenation, especially in the presence of certain reductants or at very high temperatures.

  • Fix: Ensure oxidative conditions are maintained. Use Ag₂O or Cu(OAc)₂. Avoid phosphine ligands (like PPh₃) which can act as oxygen acceptors and reduce the N-oxide. Use ligand-free conditions or oxidation-resistant ligands like bipyridine.

Q: Why Pivalic Acid? A: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Pivalate is more lipophilic and basic than acetate, facilitating the cleavage of the C-H bond on the phenyl ring.

Visualizing the Catalytic Cycle

PdCycle PdII Pd(OAc)2 (Active Species) Coordination Coordination (N-Oxide Directing) PdII->Coordination + Substrate CMD C-H Activation (CMD Mechanism) Coordination->CMD PivOH/Ag+ Palladacycle Palladacycle Intermediate CMD->Palladacycle OxAdd Transmetallation/Oxidative Addition (with Ar-BF3K) Palladacycle->OxAdd + Ar-BF3K RedElim Reductive Elimination (Product Release) OxAdd->RedElim Reoxidation Reoxidation (Pd(0) to Pd(II) by Ag+) RedElim->Reoxidation - Product Reoxidation->PdII

Caption: Pd(II)-catalyzed C-H arylation cycle directed by the N-oxide oxygen atom.

Module 3: Deoxygenative Transformations

Objective: Removal of the N-oxide to restore the pyridine functionality after utilizing the activating/directing effects.

Core Protocol: Mild Deoxygenation

Traditional methods (PCl₃) are harsh. For valuable intermediates, use mild catalytic hydrogenation or metal-mediated reduction.

MethodReagentsProsCons
Catalytic Hydrogenation Pd/C (10%), H₂ (1 atm), MeOHClean, quantitative, room temp.May reduce sensitive alkenes or halides.
Zinc Reduction Zn dust, NH₄Cl (aq), MeOHChemoselective, preserves halides.Heterogeneous, requires filtration.
Phosphorus(III) PPh₃ or P(OEt)₃, refluxHomogeneous.Generates phosphine oxide waste (hard to remove).

Recommendation: Use Zn/NH₄Cl if your molecule contains halogens (Cl, Br, I) that you want to keep. Use Pd/C if the molecule is saturated.

References

  • Fagnou, K. et al. (2005). "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[1][2] Link

  • Charette, A. B. et al. (2010). "Boekelheide Rearrangement of 2-Methylpyridine N-oxides." Organic Syntheses. Link

  • Zhang, X. et al. (2017). "Palladium-Catalyzed C–H Alkylation of 2-Phenylpyridines with Alkyl Iodides." RSC Advances. Link

  • Cui, X. et al. (2015). "Palladium-Catalyzed Direct C–H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates." RSC Advances. Link

  • Boekelheide, V. & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[1][2] Link

Sources

Technical Support Center: 2-Methyl-6-phenylpyridine 1-oxide (CAS 1965-09-9)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common impurities in 2-Methyl-6-phenylpyridine 1-oxide and their removal Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)

Welcome to the Advanced Purification & Troubleshooting Hub. This guide addresses the critical purity challenges associated with This compound , a pivotal intermediate in C-H activation ligands and medicinal chemistry scaffolds. The following protocols are designed for researchers requiring >98% purity for catalysis or biological screening.

Impurity Profile & Identification

Q: What are the most common impurities I should expect?

A: The impurity profile is heavily dictated by the synthesis route (typically N-oxidation via mCPBA or H₂O₂). The table below summarizes the critical impurities:

Impurity TypeChemical IdentityOriginDetection (¹H NMR)
Starting Material (SM) 2-Methyl-6-phenylpyridineIncomplete oxidationDistinct shift of methyl protons (SM: ~2.6 ppm vs. N-oxide: ~2.5 ppm); Aromatic region shift.
Reagent Byproduct m-Chlorobenzoic acid (mCBA)Reduction of mCPBABroad COOH peak (>11 ppm); Aromatic multiplets overlapping with product.
Over-oxidation 2-Hydroxymethyl-6-phenylpyridine 1-oxideRadical oxidation of methyl groupNew methylene singlet (~4.5-5.0 ppm); Loss of methyl singlet.
Metal Contaminants Tungsten/Molybdenum speciesCatalysts (if H₂O₂/Na₂WO₄ used)Not visible in NMR; requires ICP-MS.
Water H₂OHygroscopic nature of N-oxidesBroad singlet ~1.56 ppm (CDCl₃) or ~3.3 ppm (DMSO-d₆).

Troubleshooting & Removal Protocols

Issue 1: Persistent Starting Material (Unreacted Pyridine)

Q: My NMR shows ~5% unreacted starting material. Recrystallization isn't removing it. How do I separate them efficiently?

A: Recrystallization is often inefficient for separating the N-oxide from its parent pyridine due to potential co-crystallization or similar solubility profiles in non-polar solvents.

The Solution: pH-Controlled Extraction (The "pKa Swing") This method exploits the significant basicity difference between the pyridine nitrogen and the N-oxide oxygen.

  • **Parent Pyridine p

Preventing decomposition of 2-Methyl-6-phenylpyridine 1-oxide during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Methyl-6-phenylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful application of this versatile reagent in your synthetic endeavors. Our goal is to empower you with the knowledge to anticipate and prevent potential decomposition, ensuring the integrity of your reactions and the purity of your products.

Introduction to the Chemistry of this compound

This compound is a valuable building block in organic synthesis. The N-oxide moiety significantly influences the electronic properties of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic attack compared to its parent pyridine. This enhanced reactivity, however, also introduces potential stability challenges. Understanding the factors that can lead to the decomposition of this molecule is paramount for its effective use. This guide will walk you through the common pitfalls and provide you with robust strategies to mitigate them.

Troubleshooting Guide: Preventing Decomposition During Reactions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Question 1: I am observing significant deoxygenation of my this compound during a palladium-catalyzed cross-coupling reaction. How can I prevent this?

Answer:

Deoxygenation, the loss of the N-oxide oxygen, is a common side reaction, particularly in the presence of transition metal catalysts like palladium.[1] This occurs because the palladium catalyst, especially in its low-valent state (Pd(0)), can act as a reducing agent. Several factors can exacerbate this issue:

  • High Temperatures: Elevated temperatures increase the rate of deoxygenation.

  • Prolonged Reaction Times: The longer the N-oxide is exposed to the catalytic system, the greater the extent of deoxygenation.

  • Certain Ligands and Additives: Some phosphine ligands and additives can promote the reduction of the N-oxide.

Solutions to Minimize Deoxygenation:

  • Optimize Reaction Temperature: Aim for the lowest effective temperature that allows for the desired cross-coupling to proceed at a reasonable rate. It is advisable to perform a temperature screen to find the optimal balance.

  • Minimize Reaction Time: Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to the catalyst.

  • Ligand Selection: For Buchwald-Hartwig aminations, consider using bulky, electron-rich phosphine ligands like BrettPhos for primary amines or RuPhos for secondary amines, which can promote the desired C-N bond formation over deoxygenation.[2]

  • Use of a Mild Reducing Agent for the Catalyst: If starting with a Pd(II) precatalyst, the in-situ reduction to the active Pd(0) species is necessary. However, harsh reducing agents can also reduce the N-oxide. The amine substrate itself can often facilitate the reduction of the Pd(II) precatalyst.[2]

  • Consider Alternative Catalysts: In some cases, switching to a different metal catalyst, such as copper, might be beneficial. Copper-catalyzed direct C-H arylation of pyridine N-oxides has been reported and may offer a different reactivity profile.[3]

Experimental Protocol: General Conditions for Suzuki Coupling with Minimized Deoxygenation

This protocol is a general guideline and may require optimization for your specific substrates.

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid partner (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent: Add a degassed solvent such as toluene or 1,4-dioxane.

  • Catalyst and Ligand: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent.

  • Reaction Setup: Add the catalyst/ligand mixture to the Schlenk flask.

  • Temperature: Heat the reaction mixture to the lowest effective temperature (start with screening from 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Question 2: My reaction is turning dark, and I am isolating a complex mixture of byproducts, suggesting ring decomposition. What are the likely causes and how can I maintain the integrity of the pyridine ring?

Answer:

Decomposition of the pyridine ring of this compound can be triggered by several factors, including harsh thermal and photochemical conditions, as well as incompatible reagents.

Primary Causes of Ring Decomposition:

  • Thermal Instability: While generally stable at moderate temperatures, substituted pyridine N-oxides can undergo thermal decomposition at elevated temperatures, typically above 200 °C.[4] This process can be accelerated by the presence of certain catalysts.[4]

  • Photochemical Decomposition: Pyridine N-oxides are known to be photochemically active.[5] Exposure to UV light can lead to the formation of reactive intermediates like oxaziridines, which can then rearrange to various products, leading to a complex mixture.[5]

  • Strongly Acidic or Basic Conditions: While the N-oxide is a weak base, very strong acids can protonate the oxygen, which can activate the ring towards certain rearrangements or decompositions. Similarly, harsh basic conditions can also promote side reactions.

  • Incompatible Reagents: Highly reactive reagents, such as strong oxidizing or reducing agents not intended for the desired transformation, can lead to uncontrolled reactions and decomposition.

Strategies to Prevent Ring Decomposition:

  • Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating by ensuring efficient stirring.

  • Protection from Light: Conduct your reactions in flasks wrapped in aluminum foil or in a dark fume hood to prevent photochemical side reactions.

  • pH Management: If your reaction requires acidic or basic conditions, use the mildest reagents possible to achieve the desired transformation. A buffer system may be beneficial in some cases.

  • Reagent Compatibility: Carefully consider the compatibility of all reagents with the N-oxide functionality. Avoid unnecessarily harsh conditions.

  • Inert Atmosphere: Performing reactions under an inert atmosphere of nitrogen or argon can prevent oxidation-related decomposition pathways.

Workflow for Diagnosing and Preventing Decomposition

G cluster_diagnosis Diagnosis cluster_solutions Solutions start Decomposition Observed (Dark Color, Multiple Spots on TLC) temp High Temperature? (>150 °C) start->temp Check light Exposed to Light? start->light Check reagents Harsh Reagents? (Strong Acid/Base, Oxidants) start->reagents Check lower_temp Lower Reaction Temperature temp->lower_temp If Yes protect_light Protect from Light (e.g., Aluminum Foil) light->protect_light If Yes mild_reagents Use Milder Reagents reagents->mild_reagents If Yes inert_atm Use Inert Atmosphere (N₂ or Ar) lower_temp->inert_atm protect_light->inert_atm mild_reagents->inert_atm end Improved Reaction Outcome inert_atm->end Implement & Monitor

Caption: A troubleshooting workflow for diagnosing and preventing the decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl and phenyl substituents on the stability of the N-oxide?

A1: The substituents on the pyridine ring play a crucial role in the stability and reactivity of the N-oxide.

  • Methyl Group (at C2): The methyl group is an electron-donating group (EDG). EDGs can increase the electron density on the pyridine ring, which can make the N-oxide oxygen more nucleophilic and potentially more susceptible to reactions with electrophiles.[4]

  • Phenyl Group (at C6): The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction. Its presence can influence the overall electronic properties and steric environment of the molecule. The phenyl ring can also offer additional sites for potential side reactions under certain conditions. The presence of substituents, in general, can influence the stability of the N-O bond.[4][6]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Cool and dry placeMinimizes thermal decomposition.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Prevents potential oxidation.
Light In an amber or opaque containerProtects from photochemical decomposition.
Moisture Tightly sealed containerThe compound may be hygroscopic.

Q3: Can I use this compound in reactions that require strong bases like n-BuLi?

A3: Caution is advised when using strong organometallic bases like n-butyllithium (n-BuLi). While pyridine N-oxides can undergo metallation, the strong nucleophilicity and basicity of n-BuLi can lead to side reactions, including addition to the pyridine ring or decomposition. If metallation is the goal, it is crucial to carefully control the reaction temperature (typically at -78 °C) and stoichiometry. It may be beneficial to explore milder bases if possible.

Q4: Are there any known incompatibilities with common solvents?

A4: this compound is generally soluble in a range of common organic solvents such as dichloromethane, chloroform, toluene, and THF. There are no major incompatibilities reported with these common solvents under normal reaction conditions. However, it is always good practice to use dry, degassed solvents, especially for moisture- and air-sensitive reactions like transition-metal-catalyzed cross-couplings, to prevent unwanted side reactions.

Q5: What is the best way to purify this compound if I suspect it has started to decompose?

A5: If you suspect decomposition, purification can be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective in separating the desired N-oxide from less polar decomposition products (such as the deoxygenated parent pyridine) and more polar baseline impurities. It is advisable to monitor the fractions by TLC to ensure a clean separation.

References

  • Fedorov, M. S., et al. (2016). Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

  • G. A. Tolstikov, et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • Lown, J. W., & Matsumoto, K. (1971). Thermal decomposition of 2-methylpyridine N-oxide. ResearchGate. [Link]

  • Al-Nuaimi, R., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. [Link]

  • Wang, D., et al. (2010). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. ResearchGate. [Link]

Sources

Analytical challenges in the characterization of 2-Methyl-6-phenylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 2-Methyl-6-phenylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this heterocyclic N-oxide. Drawing from established scientific principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Nuances of a Heterocyclic N-Oxide

This compound is a pyridine N-oxide derivative, a class of compounds widely utilized in medicinal chemistry and materials science.[1] The presence of the N-oxide functional group significantly alters the electronic properties and polarity of the parent pyridine molecule, introducing a set of specific analytical challenges. Key characteristics such as increased polarity, a weaker basicity compared to the parent pyridine (pKa of pyridine N-oxide is ~0.79 vs. ~5.2 for pyridine), and potential thermal lability require careful consideration during method development.[1] This guide will address these challenges systematically across various analytical platforms.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show poor retention on standard C18 columns?

A1: this compound is a highly polar molecule due to the charge separation in the N-O bond. Standard C18 columns operate on a reversed-phase mechanism, where retention is driven by hydrophobic interactions. Highly polar analytes like this N-oxide have limited interaction with the non-polar stationary phase and tend to elute very early, often with the solvent front.[2] To achieve adequate retention, alternative chromatographic strategies are necessary.

Q2: Is Gas Chromatography (GC) a suitable technique for analyzing this compound?

A2: GC is generally not recommended for pyridine N-oxides. These compounds can be thermally labile and may degrade in the high temperatures of the GC inlet and column, leading to the loss of the oxygen atom and detection of the parent pyridine (2-Methyl-6-phenylpyridine).[3][4] This degradation results in inaccurate quantification and potential misidentification of the analyte. If GC must be used, careful optimization with low inlet temperatures and highly inert columns would be critical, but HPLC remains the preferred technique.

Q3: In Mass Spectrometry, how can I be sure I am observing the intact molecule and not a fragment?

A3: A common fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom ([M-16]).[5] This can occur both through in-source fragmentation in the mass spectrometer and thermal degradation prior to ionization. To confirm you are analyzing the intact N-oxide, use a soft ionization technique like Electrospray Ionization (ESI) at the lowest possible source temperatures. Additionally, observing the protonated molecular ion [M+H]+ as the base peak is a good indicator of minimal fragmentation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion.[6]

Q4: What are the key NMR spectral features that confirm the N-oxide structure?

A4: The N-oxidation of a pyridine ring significantly impacts the chemical shifts of the ring protons. Protons at the 2- and 6-positions (alpha to the nitrogen) are typically deshielded and shift downfield upon N-oxidation due to the inductive effect and modified electron density. For this compound, you would expect to see a downfield shift of the pyridine ring protons compared to the parent 2-Methyl-6-phenylpyridine. The methyl group protons may also experience a slight shift.[7][8] Comparing the spectrum to that of the unoxidized starting material is the most definitive method of confirmation.

Troubleshooting Guide: Chromatographic Analysis (HPLC/UPLC)

Problem 1: Poor or No Retention on C18 Columns
  • Causality: As discussed in the FAQs, the high polarity of the N-oxide functional group leads to minimal interaction with non-polar reversed-phase stationary phases like C18. The analyte is repelled by the stationary phase and swept through the column by the mobile phase.

  • Troubleshooting Workflow:

    G start Start: Poor Retention on C18 step1 Option 1: Modify Mobile Phase - Increase aqueous content to >95% - Use low organic and pH > 8 buffer [4] start->step1 step2 Option 2: Switch to HILIC - Use a HILIC column (e.g., bare silica, amide) - Mobile Phase: High ACN (>80%) with aqueous buffer step1->step2 Ineffective result1 Success: Adequate Retention Achieved step1->result1 Effective step3 Option 3: Use an Alternative RP Column - Employ a 'polar-embedded' or 'aqua' type C18 column step2->step3 Ineffective step2->result1 Effective step3->result1 Effective result2 Issue Persists step3->result2 Ineffective

    Caption: Workflow for addressing poor HPLC retention.

  • Detailed Solutions:

    • Mobile Phase Modification (on C18): Attempting to run at very high aqueous conditions (e.g., >98% water) may provide some retention, but peak shape is often poor. Using a high pH mobile phase (e.g., pH 8-10 with an ammonium bicarbonate buffer) can sometimes improve retention for pyridine-containing compounds on pH-stable columns like an XBridge BEH C18.[2][9]

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective solution.[2] In HILIC, a polar stationary phase is used with a largely organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar compounds.

    • Alternative Stationary Phases: Consider reversed-phase columns with polar-embedded groups or those designed for high aqueous mobile phases. These can offer alternative selectivity and improved retention compared to standard C18 phases.

Problem 2: Peak Tailing and Poor Peak Shape
  • Causality: Peak tailing for basic compounds like pyridine derivatives can be caused by strong, undesirable interactions with acidic silanol groups on the surface of silica-based columns. Even though pyridine N-oxides are weaker bases than their parent pyridines, this can still be a significant issue.

  • Solutions:

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the number of accessible free silanols, leading to better peak shapes.

    • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA), or use a buffered mobile phase (e.g., ammonium formate or ammonium acetate at 10-20 mM) to saturate the active sites on the stationary phase.[10]

    • Adjust pH: Operating at a pH well above the pKa of the analyte can improve peak shape, but ensure column stability at the chosen pH.

Troubleshooting Guide: Mass Spectrometry (MS) Analysis

Problem 1: Significant [M-16] Ion (Loss of Oxygen) Observed
  • Causality: The N-O bond is relatively weak and can be cleaved under energetic conditions. This can happen due to thermal degradation in the LC or ESI source, or as a direct result of in-source collision-induced dissociation (CID).[3][5]

  • Solutions:

    • Optimize ESI Source Conditions:

      • Reduce Source Temperature: Lower the drying gas temperature and capillary temperature to the minimum required for efficient desolvation.

      • Lower Cone/Fragmentor Voltage: This voltage controls the energy imparted to ions as they enter the mass spectrometer. Reducing it will minimize in-source CID.

    • Check for LC-Induced Degradation: Ensure the LC conditions are not overly harsh. High temperatures or highly acidic mobile phases could potentially contribute to degradation before the analyte reaches the MS.

    • Use APCI as an Alternative: Atmospheric Pressure Chemical Ionization (APCI) is sometimes a softer ionization technique for certain molecules and may reduce fragmentation, although it can also be prone to thermal effects.

Protocol: LC-MS Method for Intact Analysis
ParameterRecommended SettingRationale
Column HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 1.7 µm)Provides good retention for the polar N-oxide.[2]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Buffered aqueous phase for HILIC.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for HILIC.
Gradient 95% B -> 60% B over 5 minutesTypical HILIC gradient.
Flow Rate 0.4 mL/minStandard for UPLC.
Column Temp. 35 °CControlled temperature for reproducibility.
Ionization Mode ESI PositiveN-oxides readily form [M+H]+ ions.
Capillary Voltage 3.0 kVStandard for ESI.
Cone Voltage 20 VLow voltage to minimize in-source fragmentation.
Source Temp. 120 °CAs low as possible to prevent thermal degradation.
Drying Gas Temp. 350 °CSufficient for desolvation without excessive heat.

Troubleshooting Guide: NMR Spectroscopy

Problem: Ambiguous or Overlapping Spectral Signals
  • Causality: The phenyl and pyridine rings contain multiple protons in the aromatic region, which can lead to complex and overlapping multiplets, making definitive assignment challenging.

  • Structural Confirmation Workflow:

    G start Start: Structure Confirmation step1 Acquire 1D Spectra: ¹H NMR & ¹³C NMR [5] start->step1 step2 Acquire 2D Spectra: COSY, HSQC, HMBC step1->step2 step3 Analyze ¹H NMR: Identify methyl singlet & aromatic region step2->step3 step4 Analyze COSY: Correlate coupled protons within each ring system step3->step4 step5 Analyze HSQC: Assign protons to their directly attached carbons step4->step5 step6 Analyze HMBC: Identify long-range (2-3 bond) H-C correlations. Crucial for linking the rings and methyl group. step5->step6 result Definitive Structure Elucidation step6->result

    Caption: Logic diagram for NMR-based structure elucidation.

  • Detailed Solutions:

    • 2D NMR is Essential: Do not rely solely on 1D spectra.

      • COSY (Correlation Spectroscopy): Will reveal which protons are spin-coupled within the phenyl ring and within the pyridine ring.

      • HSQC (Heteronuclear Single Quantum Coherence): Unambiguously links each proton to the carbon it is directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons over 2-3 bonds. Look for correlations from the methyl protons to the C2 and C3 carbons of the pyridine ring, and correlations between the pyridine and phenyl ring protons/carbons to confirm their connectivity.

    • Reference Data: Compare your observed chemical shifts to published data for similar pyridine N-oxide structures to aid in assignments.[7][8] The presence of the N-oxide typically shifts the alpha-protons (and carbons) of the pyridine ring downfield.

Expected NMR Chemical Shifts

Note: These are estimated values and will vary based on the solvent and specific instrument. They are provided for guidance.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Methyl (-CH₃) ~2.5~17-20To C2 and C3 of pyridine ring
Pyridine Ring 7.2 - 8.3123 - 150Protons to adjacent carbons and across the ring
Phenyl Ring 7.4 - 7.8125 - 140Protons to adjacent carbons and to the ipso-carbon

References

  • Dassanayake, R. S., & Cook, K. D. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Rapid communications in mass spectrometry, 19(8), 984–1004. [Link]

  • Lightner, D. A., Quistad, G. B. (1972). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 7(7), 829-841. [Link]

  • Pramanik, B. N., et al. (2002). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. Journal of Mass Spectrometry, 37(8), 884-886. [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. [Link]

  • Caron, S., et al. (2006). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry, 71(4), 1773–1775. [Link]

  • PubChem. (n.d.). 2-Methyl-6-phenylpyridine. National Center for Biotechnology Information. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • Kollár, L., et al. (2016). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 60(3), 163-167. [Link]

  • PubChem. (n.d.). 2-Methyl-6-phenylpyridine. National Center for Biotechnology Information. [Link]

  • Gajeles, G., et al. (2024). Supporting Information: Maleic Anhydride Derivatives as Catalysts for N-oxidation of Pyridine using Hydrogen Peroxide. Royal Society of Chemistry.
  • Gajeles, G., et al. (2020).
  • Chemsrc. (n.d.). This compound. [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. [Link]

  • Moreno-Pineda, E., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57329. [Link]

  • Kanes, N., et al. (2017). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Journal of Loss Prevention in the Process Industries, 48, 26-32. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Methyl-6-phenylpyridine 1-oxide Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on stabilizing metal complexes of 2-Methyl-6-phenylpyridine 1-oxide. This resource offers practical, evidence-based solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only troubleshoot immediate issues but also to proactively design more robust and stable coordination compounds.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability of this compound metal complexes, providing a foundational understanding of the key factors at play.

Q1: What are the primary factors that influence the stability of metal complexes in general?

A1: The stability of metal complexes is governed by a combination of factors related to both the metal ion and the surrounding ligands.[1][2][3][4] For the central metal ion, a higher charge and smaller ionic radius generally lead to more stable complexes due to stronger electrostatic attraction with the ligands.[2][5][6][7] Ligand properties also play a crucial role. Factors that enhance stability include higher basicity (stronger electron donation), the ability to form chelate rings (the chelate effect), and favorable steric profiles.[1] Conversely, bulky ligands can introduce steric hindrance, which tends to decrease complex stability.[8][9][10]

Q2: What specific chemical features of this compound influence its coordination chemistry and the stability of its metal complexes?

A2: this compound is a derivative of pyridine N-oxide. The N-oxide group provides a key coordination site through the oxygen atom.[11] The presence of a methyl group at the 2-position and a phenyl group at the 6-position introduces significant steric bulk around the coordination site.[10] This steric hindrance can influence the geometry of the resulting metal complex and may impact its overall stability. Electronically, the pyridine ring system can participate in π-bonding interactions with the metal center, which can contribute to the stability of the complex.[3]

Q3: What are the common decomposition pathways for metal complexes containing pyridine N-oxide-type ligands?

A3: Metal complexes with pyridine N-oxide ligands can undergo decomposition through several pathways. Thermal decomposition can lead to the loss of the ligand to form phases with a lower ligand content.[12] Photochemical decomposition is another significant pathway, where irradiation can induce complex rearrangements, including the formation of oxaziridine-like intermediates.[13][14][15] The specific pathway and the stability of the complex towards decomposition are influenced by factors such as the metal ion, the solvent, and the presence of other coordinating ligands.[12][13]

Q4: How does the choice of solvent affect the stability of this compound metal complexes?

A4: The solvent plays a critical role in the stability of metal complexes by influencing the solvation of both the metal ion and the ligand.[16][17] A solvent's coordinating ability, often measured by its donor number, can impact the complex formation equilibrium.[16][17] In highly coordinating solvents, solvent molecules can compete with the ligand for coordination sites on the metal ion, potentially leading to lower stability constants for the desired complex. The dielectric constant of the solvent can also affect the electrostatic interactions within the complex and between the complex and any counter-ions, thereby influencing its stability.[18]

Q5: Can the counter-ion influence the stability of a charged this compound metal complex?

A5: Yes, the counter-ion can significantly impact the stability and even the structure of an ionic metal complex.[19] The size, charge, and coordinating ability of the counter-ion can affect the crystal lattice energy of a solid-state complex and the ion-pairing interactions in solution.[19] A poorly coordinating, bulky counter-ion is often chosen to minimize its interaction with the cationic metal complex, thereby preserving the intended coordination sphere and enhancing stability. Conversely, a coordinating counter-ion might compete with the primary ligand, potentially leading to ligand displacement and reduced stability.

II. Troubleshooting Guide

This guide provides detailed solutions to specific experimental problems you may encounter when working with this compound metal complexes.

Problem 1: The isolated metal complex is poorly crystalline or amorphous.

Q: I've synthesized a metal complex with this compound, but the product is an oil or an amorphous powder, making characterization difficult. How can I improve the crystallinity?

A: Poor crystallinity often arises from rapid precipitation or the presence of impurities. The steric bulk of the 2-methyl and 6-phenyl groups on the ligand can also hinder orderly packing in the crystal lattice.

Troubleshooting Protocol:

  • Solvent System Modification:

    • Rationale: The choice of solvent directly influences solubility and crystal growth kinetics.

    • Action: Experiment with a range of solvents or solvent mixtures with varying polarities and coordinating abilities.[16][17] A solvent system where the complex has moderate solubility is ideal for slow crystallization. Try layering a solution of the complex in a good solvent (e.g., dichloromethane or acetonitrile) with a poor solvent (e.g., hexane or diethyl ether).

  • Controlled Evaporation:

    • Rationale: Slow evaporation of the solvent allows for gradual saturation and ordered crystal growth.

    • Action: Dissolve the complex in a suitable solvent and allow the solvent to evaporate slowly at a constant temperature. Covering the container with a perforated film can help control the evaporation rate.

  • Temperature Gradient Crystallization:

    • Rationale: Solubility is often temperature-dependent. A gradual change in temperature can induce crystallization.

    • Action: Prepare a saturated solution of the complex at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Counter-Ion Exchange:

    • Rationale: For ionic complexes, the counter-ion plays a significant role in the crystal packing.[19]

    • Action: If your complex has a common counter-ion like chloride or bromide, consider exchanging it for a larger, more weakly coordinating counter-ion such as hexafluorophosphate (PF₆⁻), tetrafluoroborate (BF₄⁻), or triflate (OTf⁻). This can be achieved by metathesis reactions.

Problem 2: The metal complex decomposes upon exposure to light.

Q: My this compound complex changes color and shows signs of decomposition when exposed to ambient light. What is happening and how can I prevent it?

A: Pyridine N-oxide and its derivatives are known to be photochemically active.[13][14][15][20] UV or even visible light can promote electronic transitions that lead to bond cleavage and rearrangement of the ligand, ultimately causing decomposition of the complex.

Troubleshooting Protocol:

  • Light Exclusion:

    • Rationale: The most direct way to prevent photochemical decomposition is to eliminate the energy source.

    • Action: Conduct all synthesis, purification, and storage steps in the dark or under red light. Use amber-colored glassware or wrap your reaction vessels and storage vials in aluminum foil.

  • Solvent Choice:

    • Rationale: The solvent can influence the excited-state lifetime and reactivity of the complex.

    • Action: If possible, use solvents that do not promote photo-reactivity. Avoid solvents that can act as photosensitizers.

  • Ligand Modification (Advanced):

    • Rationale: Modifying the electronic properties of the ligand can alter its photophysical properties.

    • Action: For long-term stability, consider synthesizing derivatives of the ligand with electron-withdrawing or electron-donating groups that may shift the absorption maximum to a less problematic wavelength or provide alternative deactivation pathways for the excited state.

Problem 3: The metal complex is thermally unstable.

Q: When I try to determine the melting point of my complex, it decomposes. How can I synthesize a more thermally robust complex?

A: The thermal stability of a metal-organic framework is influenced by the nature of the metal, the ligand, and any coordinated solvent molecules.[21][22][23] Decomposition often involves the breaking of metal-ligand bonds.

Troubleshooting Protocol:

  • Choice of Metal Ion:

    • Rationale: The strength of the metal-ligand bond is a key determinant of thermal stability.

    • Action: If your application allows, select a metal ion that forms stronger bonds. Generally, for a given ligand, higher oxidation states and smaller ionic radii of the metal lead to more stable complexes.[2][5][6][7]

  • Ancillary Ligands:

    • Rationale: The coordination environment around the metal center can be stabilized by the presence of other, strongly coordinating ligands.

    • Action: Introduce chelating or macrocyclic ancillary ligands that can occupy multiple coordination sites and increase the overall thermodynamic stability of the complex.

  • Removal of Coordinated Solvent:

    • Rationale: Coordinated solvent molecules can be the first to be lost upon heating, which can trigger the collapse of the crystal structure and further decomposition.

    • Action: Ensure your complex is thoroughly dried under vacuum, possibly with gentle heating, to remove any residual or coordinated solvent.

  • Atmosphere Control:

    • Rationale: Decomposition can be an oxidative process.

    • Action: Conduct thermal analysis (e.g., TGA) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 4: The metal complex is unstable in solution over time.

Q: My complex appears stable as a solid, but when dissolved, it slowly decomposes, as evidenced by changes in its UV-Vis spectrum. How can I improve its solution-phase stability?

A: Solution-phase instability can be due to several factors, including ligand dissociation, reaction with the solvent, or reaction with trace impurities like water or oxygen.

Troubleshooting Protocol:

  • Solvent Selection:

    • Rationale: The solvent can either stabilize or destabilize the complex through coordination and solvation effects.[16][17][18]

    • Action: Use non-coordinating or weakly coordinating solvents to minimize ligand displacement. Ensure the solvent is rigorously dried and deoxygenated before use.

  • Control of pH:

    • Rationale: The protonation state of the ligand can affect its coordinating ability.

    • Action: If working in a protic solvent, control the pH to ensure the ligand remains in its optimal coordinating form. Buffering the solution may be necessary.

  • Addition of Excess Ligand:

    • Rationale: Ligand dissociation is an equilibrium process.

    • Action: According to Le Chatelier's principle, adding a slight excess of the this compound ligand to the solution can shift the equilibrium back towards the formation of the complex, thereby suppressing dissociation.

  • Inert Atmosphere:

    • Rationale: Many metal complexes, particularly those with metals in lower oxidation states, are sensitive to oxidation by atmospheric oxygen.

    • Action: Prepare and handle solutions of the complex under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.

III. Visualization of Concepts

Factors Influencing Complex Stability

The following diagram illustrates the key factors that contribute to the stability of a metal complex.

StabilityFactors cluster_metal Metal Ion Properties cluster_ligand Ligand Properties cluster_environment Environmental Factors High Charge High Charge Complex Stability Complex Stability High Charge->Complex Stability + Small Ionic Radius Small Ionic Radius Small Ionic Radius->Complex Stability + High Basicity High Basicity High Basicity->Complex Stability + Chelation Chelation Chelation->Complex Stability + Favorable Sterics Favorable Sterics Favorable Sterics->Complex Stability + Steric Hindrance Steric Hindrance Steric Hindrance->Complex Stability - Solvent Effects Solvent Effects Solvent Effects->Complex Stability +/- Counter-Ion Counter-Ion Counter-Ion->Complex Stability +/- Temperature Temperature Temperature->Complex Stability - Light Exposure Light Exposure Light Exposure->Complex Stability -

Caption: Key factors influencing the stability of metal complexes.

Troubleshooting Workflow for Complex Instability

This workflow provides a systematic approach to diagnosing and resolving issues related to the instability of your this compound metal complexes.

TroubleshootingWorkflow Start Start Observe Instability Observe Instability Start->Observe Instability Solid State Solid State Observe Instability->Solid State Solid In Solution In Solution Observe Instability->In Solution Solution Thermal Instability Thermal Instability Solid State->Thermal Instability Photochemical Decomposition Photochemical Decomposition Solid State->Photochemical Decomposition Ligand Dissociation Ligand Dissociation In Solution->Ligand Dissociation Solvent Reaction Solvent Reaction In Solution->Solvent Reaction Optimize Metal/Ligands Optimize Metal/Ligands Thermal Instability->Optimize Metal/Ligands Exclude Light Exclude Light Photochemical Decomposition->Exclude Light Add Excess Ligand Add Excess Ligand Ligand Dissociation->Add Excess Ligand Change Solvent Change Solvent Solvent Reaction->Change Solvent Stable Complex Stable Complex Optimize Metal/Ligands->Stable Complex Exclude Light->Stable Complex Add Excess Ligand->Stable Complex Change Solvent->Stable Complex

Caption: A systematic workflow for troubleshooting complex instability.

IV. Quantitative Data Summary

ParameterRecommended ActionRationale
Crystallization Solvent Screen a range of polarities (e.g., DCM/hexane, MeCN/ether)To find a system with moderate solubility for slow crystal growth.
Counter-Ion for Ionic Complexes Use large, non-coordinating ions (e.g., PF₆⁻, BF₄⁻, OTf⁻)To minimize lattice interference and ion-pairing in solution.
Solution Storage Under inert atmosphere (N₂ or Ar), in the darkTo prevent oxidative and photochemical decomposition.
Thermal Analysis Under inert atmosphere (N₂ or Ar)To prevent oxidative decomposition at elevated temperatures.

V. References

  • Factors Affecting Stability of Complexes. (n.d.). Scribd. Retrieved February 13, 2024, from [Link]

  • The factors that affect the stability of complexes. (2016, May 22). Slideshare. Retrieved February 13, 2024, from [Link]

  • Factors Affecting Metal Complex Stability. (n.d.). Studylib. Retrieved February 13, 2024, from [Link]

  • Stability of Complexes. (n.d.). Unacademy. Retrieved February 13, 2024, from [Link]

  • Factors affecting stability of metal complexes. (2016, July 15). Slideshare. Retrieved February 13, 2024, from [Link]

  • Shishtawy, R. M. E. (2021). Solvent effect on complexation reactions. Journal of Coordination Chemistry, 74(1-3), 1-22.

  • Factors Affecting Stability of Complexes. (n.d.). Scribd. Retrieved February 13, 2024, from [Link]

  • El-Sherif, A. A. (2021). Solvent effect on complexation reactions. Semantic Scholar. Retrieved February 13, 2024, from [Link]

  • Cundari, T. R., & Gunnoe, T. B. (2007). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. Organometallics, 26(24), 5893-5902.

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. (2021). PMC. Retrieved February 13, 2024, from [Link]

  • Guerra-Madera, C. J., & Ayarbe-Hernandez, L. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules, 28(21), 7350.

  • Stability of Metal Complexes. (2020). IntechOpen. Retrieved February 13, 2024, from [Link]

  • Complexation Equilibria: Factors Influencing Stability of Complexes. (2024, April 4). JoVE. Retrieved February 13, 2024, from [Link]

  • The Stability of Some Metal Complexes in Mixed Solvents. (1975). Canadian Science Publishing. Retrieved February 13, 2024, from [Link]

  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. (1969). Journal of the Chemical Society A. Retrieved February 13, 2024, from [Link]

  • THE EFFECT OF SOLVENT ON STABILITY CONSTANT OF MIXED LIGAND COMPLEXES. (2011). Rasayan Journal of Chemistry. Retrieved February 13, 2024, from [Link]

  • Hinz, F. P., & Margerum, D. W. (1974). Effect of ligand solvation on the stability of metal complexes in solution. Explanation of the macrocyclic effect. Journal of the American Chemical Society, 96(15), 4993-4994.

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2023, January 5). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Thermal Stability of Metal-Organic Frameworks and Encapsulation of CuO Nanocrystals for Highly Active Catalysis. (2018, March 21). PubMed. Retrieved February 13, 2024, from [Link]

  • Stability of Metal Complexes. (n.d.). Institute of Chemistry Ceylon. Retrieved February 13, 2024, from [Link]

  • Factors affecting the stability of complexes. (n.d.). Unacademy. Retrieved February 13, 2024, from [Link]

  • MOFs of phenylamine and pyridine derivatives: structure and thermal analysis. (2005). IUCr Journals. Retrieved February 13, 2024, from [Link]

  • Does the stability of a metal complex depend on counter ions?. (2012, July 27). ResearchGate. Retrieved February 13, 2024, from [Link]

  • The thermal stability of metal-organic frameworks. (2018). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. (2022). PMC. Retrieved February 13, 2024, from [Link]

  • THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. (1967). OSTI.GOV. Retrieved February 13, 2024, from [Link]

  • Synthesis and Stability. (2021, January 18). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

  • Main Group Organometallic Compounds. (n.d.). MSU chemistry. Retrieved February 13, 2024, from [Link]

  • ARTICLE. (n.d.). Retrieved February 13, 2024, from [Link]

  • Pyridine N-Oxide-structure. (n.d.). ChemTube3D. Retrieved February 13, 2024, from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved February 13, 2024, from [Link]

  • 2-Methyl-6-phenylpyridine. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

  • Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • Stability of metal complexes. (2014, November 19). Slideshare. Retrieved February 13, 2024, from [Link]

  • Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). WUR eDepot. Retrieved February 13, 2024, from [Link]

  • Organometallic compound - Stability, Reactivity, Bonding. (n.d.). Britannica. Retrieved February 13, 2024, from [Link]

  • Synthesis and Reactions of Organometallic Compounds. (n.d.). Inorganic Chemistry II Class Notes. Retrieved February 13, 2024, from [Link]

  • A tutorial for the assessment of the stability of organometallic complexes in biological media. (2020). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. (2021). PMC. Retrieved February 13, 2024, from [Link]

  • Effect of metal ion properties on the stability constants of metal.... (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Synergistic Mechanism of Peroxymonosulfate Activation and Photoexcitation on the Pyrolytic Bimetallic Metal–Organic Framework. (2024, January 26). ACS Publications. Retrieved February 13, 2024, from [Link]

  • A novel single step synthesis of 2-methyl-6-phenylpyridine from non-heterocyclic compounds over molecular sieve catalysts. (2019, August 6). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Stability Trend of Metal–Organic Frameworks with Heterometal-Modified Hexanuclear Zr Building Units. (2019). DSpace@MIT. Retrieved February 13, 2024, from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). MDPI. Retrieved February 13, 2024, from [Link]

  • This compound. (2022, October 19). Chemsrc. Retrieved February 13, 2024, from [Link]

  • Pyridines. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. (n.d.). MDPI. Retrieved February 13, 2024, from [Link]

Sources

Validation & Comparative

Technical Guide: Structural Validation of 2-Methyl-6-phenylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for validating the structure of 2-Methyl-6-phenylpyridine 1-oxide , a sterically congested heterocyclic N-oxide. It synthesizes experimental protocols with comparative analysis of analytical techniques, designed for researchers requiring absolute structural confirmation.

Executive Summary: The Structural Challenge

This compound presents a unique validation challenge compared to simple pyridine N-oxides. The molecule possesses two distinct steric domains:

  • The Electronic Domain: The N-oxide (

    
    ) moiety introduces a strong dipole and modifies the electron density of the pyridine ring (positions 2, 4, and 6).
    
  • The Steric Domain: The bulky phenyl group at C6 and the methyl group at C2 create a "twisted" biaryl system. Unlike planar pyridine N-oxide, the phenyl ring in this derivative is forced out of coplanarity due to steric repulsion between the phenyl ortho-protons and the N-oxide oxygen.

Validation Objective: To confirm not just the presence of the N-oxide, but the retention of the regiochemistry (2-Methyl vs. 6-Phenyl arrangement) and the purity of the oxidation state, distinguishing it from unreacted starting material and potential over-oxidation byproducts.

Comparative Analysis of Validation Methods

This section compares the three primary tiers of structural validation.

Tier 1: Routine Validation (NMR & MS)

Best for: Daily reaction monitoring and purity assessment.

Feature1H NMR (Proton) 13C NMR (Carbon) HRMS (Mass Spec)
Primary Indicator Methyl Shift: The C2-Methyl singlet shifts downfield (

ppm) compared to the unoxidized precursor due to the inductive effect of the

group.
C2/C6 Deshielding: Significant chemical shift changes at the

-carbons (C2 and C6) relative to the starting material.
M+16 Peak: Observation of the

ion at

(calculated for C12H11NO).
Limitations Signal Overlap: The phenyl ring protons often overlap with pyridine protons (H3, H4, H5), making integration difficult without 2D methods.Sensitivity: Requires longer acquisition times; quaternary carbons (C2, C6) may have low intensity due to long relaxation times.Isomer Blind: Cannot distinguish between N-oxide and potential ring-hydroxylated metabolites (isobaric).
Verdict Essential. The first line of defense.[1]Supportive. Confirms the carbon skeleton.Confirmatory. Proves formula, not structure.
Tier 2: Structural Connectivity (2D NMR)

Best for: Proving regiochemistry and spatial arrangement.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical method for this specific molecule.

    • Interaction A: Strong NOE between the C2-Methyl protons and the Pyridine H3 proton .

    • Interaction B:Absence of strong NOE between Phenyl ortho-protons and the N-oxide oxygen (invisible), but presence of NOE between Phenyl ortho-protons and Pyridine H5, confirming the 2,6-substitution pattern.

  • HMBC (Heteronuclear Multiple Bond Correlation): Connects the Methyl protons to C2 and C3, definitively placing the methyl group adjacent to the nitrogen.

Tier 3: Absolute Configuration (SC-XRD)

Best for: Final publication-quality proof and torsion angle measurement.

  • Single Crystal X-Ray Diffraction: The "Gold Standard." It resolves the torsion angle between the pyridine and phenyl rings.[2][3] In 2-phenylpyridine N-oxides, this angle is typically

    
     to minimize steric clash, unlike the flatter unoxidized precursors.
    

Experimental Protocols

Protocol A: Synthesis & Purification (The Context)

Rationale: Validation begins with a clean synthesis to minimize isobaric impurities.

  • Reagents: 2-Methyl-6-phenylpyridine (1.0 eq), m-CPBA (1.2 eq, 70-75%), Dichloromethane (DCM).

  • Procedure:

    • Dissolve starting material in DCM at

      
      .
      
    • Add m-CPBA portion-wise (exothermic control).

    • Stir at Room Temperature (RT) for 4-12 hours. Monitor by TLC (Polarity increases significantly;

      
       drops).
      
  • Workup (Critical for Validation):

    • Wash with aqueous

      
       to remove m-chlorobenzoic acid byproduct.
      
    • Purification: Silica gel chromatography using a gradient of DCM:MeOH (95:5). N-oxides stick to silica; methanol is required to elute.

Protocol B: NMR Validation Workflow

Rationale: Solvent choice affects the resolution of the "twisted" phenyl protons.

  • Solvent: Use DMSO-d6 or CD3CN rather than CDCl3. The polar solvent minimizes aggregation and sharpens the N-oxide signals.

  • Acquisition:

    • Run standard 1H (16 scans).

    • Crucial Step: If aromatic region is crowded (7.2 - 7.8 ppm), run a 1H-13C HSQC . This separates the overlapping phenyl/pyridine protons by their carbon chemical shifts.

Data Summary: Predicted vs. Observed

Use this table to benchmark your experimental data against expected values for this compound.

Structural FeatureStarting Material (2-Methyl-6-phenylpyridine)Product (N-Oxide Derivative)Validation Criteria
C2-Methyl (1H)

ppm (Singlet)

ppm
Shift may be subtle; look for broadening or slight downfield shift due to N+ anisotropy.
Pyridine H3 (1H) Doublet, coupled to H4Doublet, often shifts downfieldConfirm coupling constant

Hz.
IR (N-O Stretch) Absent1240 - 1280 cm⁻¹ Strong, broad band. Definitive for N-oxide.[4][5][6][7]
IR (N-O Bend) Absent830 - 850 cm⁻¹ Sharp band.
Torsion Angle

(Twisted)

Increased twist expected in XRD due to Oxygen-Phenyl repulsion.

Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the structural logic required for validating this specific scaffold.

Diagram 1: The Validation Decision Tree

Caption: Logical workflow for validating this compound, prioritizing NMR and using XRD for ambiguity resolution.

ValidationWorkflow Start Crude Reaction Mixture TLC TLC/LC-MS Check (Target m/z 186) Start->TLC Purify Purification (DCM:MeOH Column) TLC->Purify Conversion > 95% NMR_1H 1H NMR (DMSO-d6) Check Methyl Shift Purify->NMR_1H Decision Aromatic Overlap? NMR_1H->Decision HSQC Run HSQC/HMBC Resolve C-H correlations Decision->HSQC Yes (Crowded) NOESY Run NOESY Confirm Regiochemistry Decision->NOESY No (Clean) HSQC->NOESY Final Validated Structure NOESY->Final

Diagram 2: Steric & NOE Connectivity Map

Caption: Critical NOE interactions (green arrows) and steric repulsion zones (red) defining the 3D structure.

StructureNOE N_Oxide N-Oxide (N+-O-) C2_Me C2-Methyl (Protons) Ph_Ortho Phenyl Ortho-H N_Oxide->Ph_Ortho Steric Repulsion (Causes Twist) H3 Pyridine H3 C2_Me->H3 Strong NOE C6_Ph C6-Phenyl (Ring)

References

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide synthesis and general reactivity).
  • Szafran, M. (1963). "Infrared Spectra of Pyridine N-Oxides." Bulletin de l'Académie Polonaise des Sciences, 11, 111-117. (Authoritative source for N-O stretching frequencies at 1200-1300 cm⁻¹).[8]

  • Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.
  • PubChem. (2025).[4][9] Pyridine, 1-oxide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of 2-Methyl-6-phenylpyridine 1-oxide and its Parent Compound

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of N-Oxidation on a Promising Heterocyclic Scaffold

The Rationale for Comparison: Why N-Oxidation Matters

The introduction of an N-oxide moiety to a pyridine ring is not a mere synthetic curiosity; it is a strategic decision in drug design aimed at optimizing a molecule's therapeutic potential. The N-oxide group, with its highly polar N⁺-O⁻ dative bond, imparts several key changes:

  • Enhanced Aqueous Solubility: The polarity of the N-oxide group often leads to a significant increase in water solubility, a critical factor for oral bioavailability and formulation development.[1]

  • Altered Electronic Profile: The N-oxide group acts as a strong π-donor through resonance, increasing electron density at the 2-, 4-, and 6-positions of the pyridine ring. This electronic perturbation can influence how the molecule interacts with biological targets.[1]

  • Modulation of Metabolic Fate: Pyridine N-oxides can be metabolites of the parent pyridines and, in some cases, can act as prodrugs that are reduced in vivo to the active parent amine.[2][3][4] This can influence the pharmacokinetic profile and duration of action.

  • Novel Biological Activities: The N-oxide itself can exhibit unique biological activities, distinct from the parent compound. For instance, some pyridine N-oxide derivatives have shown potent anti-HIV and anti-SARS-CoV activity where the parent compound was inactive.[5]

Given these transformative effects, a thorough understanding of how N-oxidation impacts the biological activity of a specific scaffold like 2-methyl-6-phenylpyridine is crucial for its potential development as a therapeutic agent.

Biological Activity Profile of 2-Methyl-6-phenylpyridine Derivatives

While specific biological activity data for the parent compound, 2-methyl-6-phenylpyridine, is limited in publicly accessible literature, studies on its derivatives provide valuable insights into the potential therapeutic applications of this scaffold. The primary area of investigation for these derivatives has been in oncology.

Anticancer Activity

Recent research has focused on the synthesis and evaluation of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which are derivatives of 2-methyl-6-phenylpyridine. These compounds have demonstrated significant in vitro anticancer activity against various cancer cell lines.

One notable study reported the synthesis of a series of these pyridine-urea derivatives and their evaluation against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines.[6][7] Several of these compounds exhibited potent cytotoxic effects, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug, Doxorubicin.[6][7] The proposed mechanism of action for the most potent of these derivatives was the induction of apoptosis.[6]

This suggests that the 2-methyl-6-phenylpyridine scaffold possesses inherent cytotoxic potential against cancer cells, making it a promising starting point for the development of novel anticancer agents. The introduction of the N-oxide functionality could potentially enhance this activity through various mechanisms, including increased solubility and altered target interactions.

Anticipated Biological Activity of 2-Methyl-6-phenylpyridine 1-oxide: An Evidence-Based Projection

In the absence of direct experimental data for this compound, we can extrapolate its likely biological activities based on the known effects of N-oxidation on other pyridine-containing bioactive molecules.

Potential for Enhanced Anticancer Activity

The N-oxide of 2-methyl-6-phenylpyridine could exhibit enhanced anticancer properties compared to its parent scaffold for several reasons:

  • Increased Bioavailability: Improved water solubility could lead to better absorption and distribution, resulting in higher effective concentrations at the tumor site.[1][4]

  • Altered Target Affinity: The change in the electronic distribution of the pyridine ring upon N-oxidation could lead to a stronger or different binding interaction with the biological target responsible for the cytotoxic effects of the parent scaffold's derivatives.

  • Hypoxia-Activated Prodrug Potential: Many heteroaromatic N-oxides are known to be reduced to their parent amines under hypoxic conditions, which are characteristic of the tumor microenvironment.[4] This selective activation would concentrate the cytotoxic parent compound at the tumor site, potentially reducing systemic toxicity.

Potential for Antimicrobial and Antiviral Activity

Pyridine N-oxide derivatives have been reported to possess a broad spectrum of antimicrobial and antiviral activities.[5][8] For instance, certain pyridine N-oxides have shown activity against HIV by novel mechanisms of action.[9] Furthermore, the lack of the N-oxide moiety in some antiviral pyridine derivatives was found to be detrimental to their activity against SARS-CoV.[5]

Therefore, it is plausible that this compound could exhibit antimicrobial or antiviral properties that are absent or less potent in the parent compound.

Comparative Data Summary

The following table summarizes the known and anticipated biological activities of 2-methyl-6-phenylpyridine and its N-oxide derivative. It is important to reiterate that the activities for the N-oxide are projected based on existing literature for similar compounds.

Feature2-Methyl-6-phenylpyridine (Parent Compound)This compound (N-Oxide)
Anticancer Activity Derivatives show potent in vitro cytotoxicity against lung and colon cancer cell lines (IC50 in low µM range).[6][7]Projected: Potentially enhanced anticancer activity due to increased bioavailability, altered target affinity, and possible hypoxia-activated prodrug mechanism.[1][4]
Antimicrobial Activity Limited data available.Projected: Potential for broad-spectrum antimicrobial activity based on studies of other pyridine N-oxides.[5][8]
Antiviral Activity Limited data available.Projected: Potential for antiviral activity, as the N-oxide moiety is crucial for the antiviral action of some pyridine derivatives.[5][9]
Physicochemical Properties Lower polarity, lower aqueous solubility.Projected: Higher polarity, increased aqueous solubility, strong hydrogen bond acceptor.[1]

Experimental Protocols for Biological Evaluation

To empirically validate the projected biological activities of this compound and enable a direct comparison with its parent compound, the following standardized experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells.[10][11][12][13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-methyl-6-phenylpyridine and this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14][15][16][17]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible growth.[15][16]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of 2-methyl-6-phenylpyridine and this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_0 Drug Design Strategy cluster_1 Potential Outcomes Parent Compound Parent Compound N-Oxidation N-Oxidation Parent Compound->N-Oxidation Chemical Modification N-Oxide Derivative N-Oxide Derivative N-Oxidation->N-Oxide Derivative Results in Enhanced Solubility Enhanced Solubility N-Oxide Derivative->Enhanced Solubility Altered Biological Activity Altered Biological Activity N-Oxide Derivative->Altered Biological Activity Prodrug Potential Prodrug Potential N-Oxide Derivative->Prodrug Potential

Caption: The strategic N-oxidation of a parent compound can lead to a derivative with improved physicochemical and biological properties.

G Protocol MTT Assay Workflow Step1 Seed Cells in 96-well plate Protocol:f0->Step1:f0 Step2 Treat with Compounds Step1:f0->Step2:f0 Step3 Incubate (48-72h) Step2:f0->Step3:f0 Step4 Add MTT Reagent Step3:f0->Step4:f0 Step5 Incubate (4h) Step4:f0->Step5:f0 Step6 Solubilize Formazan Step5:f0->Step6:f0 Step7 Measure Absorbance (570nm) Step6:f0->Step7:f0 Step8 Calculate IC50 Step7:f0->Step8:f0

Caption: A streamlined workflow for assessing in vitro cytotoxicity using the MTT assay.

Conclusion

The N-oxidation of 2-methyl-6-phenylpyridine represents a compelling strategy for potentially enhancing its therapeutic profile. Based on the established principles of N-oxide chemistry and the known anticancer activity of the parent scaffold's derivatives, this compound is a promising candidate for further investigation. Its potential for increased aqueous solubility, altered biological target interactions, and possible role as a hypoxia-activated prodrug warrant its synthesis and rigorous biological evaluation. The experimental protocols provided in this guide offer a clear path forward for researchers to empirically determine the biological activity of this N-oxide and to conduct a direct, quantitative comparison with its parent compound. Such studies will be invaluable in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • [METABOLIC L- AND M-OXIDATION AND M-METHYLATION OF

  • Derivatives_as_a_Novel_Antimicrobial_Agent)

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 2-Methyl-6-phenylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-6-phenylpyridine 1-oxide. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven insights to ensure procedural integrity and operator safety.

Hazard Profile and Risk Assessment

Based on analogous compounds, this compound should be handled as a substance that is hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1][2][3][4][5]

A summary of the likely hazards, based on GHS classifications of related molecules, is presented below.

Hazard Category Classification Associated Risk Primary PPE Control
Skin Corrosion/Irritation Category 2[1][4]Causes skin irritation.Chemical-resistant gloves, Lab coat
Serious Eye Damage/Irritation Category 2A / 1[1][4]Causes serious eye irritation or damage.Safety goggles or face shield
Acute Toxicity, Oral Category 4 (Harmful)[1][2]Harmful if swallowed.Standard laboratory hygiene, Gloves
Specific Target Organ Toxicity Single Exposure, Category 3[2]May cause respiratory irritation.Use in a fume hood, Respiratory protection

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of each component is based on preventing contact with the skin, eyes, and respiratory tract.

Eye and Face Protection

Minimum Requirement: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[6] Rationale: The high risk of serious eye irritation necessitates the use of splash-proof goggles that form a seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[6] For Large Quantities or Splash Risk: When handling larger volumes (>100 mL) or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[7]

Skin and Body Protection

Laboratory Coat: A flame-resistant lab coat is mandatory. It should be fully buttoned with the sleeves rolled down to provide maximum coverage. Rationale: A lab coat provides a removable barrier to protect personal clothing and skin from incidental contact and small splashes.[8]

Gloves: Type: Nitrile gloves are the preferred choice for handling this compound. Nitrile provides good resistance to a range of chemicals, including aromatic heterocyclic compounds.[9] Avoid latex gloves due to poor chemical resistance to organic solvents and potential allergies.[8][9] Protocol: Always inspect gloves for tears or punctures before use.[6] Employ the "double-gloving" technique for added protection during high-risk procedures. Change gloves immediately if contamination is suspected, and always before leaving the laboratory or touching "clean" surfaces like doorknobs or keyboards. Rationale: The compound is classified as a skin irritant.[1][4] Proper glove selection and use are the primary defense against dermal exposure.

Respiratory Protection

Standard Handling: All manipulations of this compound, especially when in solid (powder) form, must be conducted within a certified chemical fume hood to control exposure to dust and vapors.[6][7] Rationale: Pyridine N-oxides can be hygroscopic and may exist as a fine powder, posing an inhalation risk.[10][11][12] The compound is also expected to cause respiratory irritation.[2] A fume hood is the most effective engineering control to minimize this risk.

When a Fume Hood is Not Available: In the rare event that work cannot be performed in a fume hood, a risk assessment must be conducted. A respirator may be required. Type: For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient.[6] For protection against vapors or higher concentrations, an air-purifying respirator with combination organic vapor/particulate cartridges (e.g., ABEK-P2) should be used.[6] Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, in accordance with institutional and national regulations.

Procedural Protocols: Ensuring Safety at Every Step

PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is critical to prevent cross-contamination. The following sequence must be followed.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Disposal Workflow

This workflow outlines the critical control points from receiving the chemical to its final disposal.

Handling_Workflow Receiving 1. Receiving & Inspection Verify container integrity in a ventilated area. Storage 2. Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Receiving->Storage Preparation 3. Pre-Use Preparation Don all required PPE. Work within a chemical fume hood. Storage->Preparation Handling 4. Weighing & Handling Handle as a powder to minimize dust. Avoid creating dust and aerosols. Preparation->Handling Use 5. Use in Experiment Keep containers closed when not in use. Maintain secondary containment. Handling->Use Decontamination 6. Decontamination Clean work surfaces. Decontaminate equipment. Use->Decontamination Disposal 7. Waste Disposal Collect waste in a labeled, sealed container. Dispose of as hazardous chemical waste. Decontamination->Disposal

Caption: Safe Chemical Handling and Disposal Workflow.

Operational Plan:

  • Receiving: Upon receipt, move the container to a designated receiving area with good ventilation. Inspect the container for any damage or leaks before transferring it to permanent storage.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][10] The container must be kept tightly closed.[6][10]

  • Handling: All weighing and solution preparation must occur inside a chemical fume hood.[6] Use tools and techniques that minimize the generation of dust.[10]

  • Spill Management: In case of a spill, evacuate the area. The cleanup should be performed by trained personnel wearing appropriate PPE, including respiratory protection.[10] Absorb the spill with inert material like sand or vermiculite and place it in a sealed, labeled container for disposal.[10]

  • Disposal: All waste containing this compound, including contaminated gloves and labware, must be collected in a clearly labeled, sealed hazardous waste container.[6] Disposal must be handled by an approved waste disposal plant in accordance with all local, state, and federal regulations.[2] Do not allow the product to enter drains.[6]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2]

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling this compound, ensuring both a safe laboratory environment and the integrity of your research.

References

  • 2-Methyl-6-phenylpyridine. PubChem, National Institutes of Health. [Link]

  • This compound. Chemsrc. [Link]

  • A GENERAL AND MILD COPPER-CATALYZED ARYLATION OF AZINE N-OXIDES. Organic Syntheses. [Link]

  • Pyridine N‐Oxide. ResearchGate. [Link]

  • How to dry pyridine N-oxide obtained commerically. Reddit. [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Pennsylvania. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW). [Link]

  • The Best Personal Protective Equipment For Pesticides. DIY Pest Control Products. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.